Product packaging for 2,4-Di-tert-butylphenol-d21(Cat. No.:)

2,4-Di-tert-butylphenol-d21

Cat. No.: B13436518
M. Wt: 227.45 g/mol
InChI Key: ICKWICRCANNIBI-HLTYWXIHSA-N
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Description

2,4-Di-tert-butylphenol-d21 is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 227.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O B13436518 2,4-Di-tert-butylphenol-d21

Properties

Molecular Formula

C14H22O

Molecular Weight

227.45 g/mol

IUPAC Name

2,3,5-trideuterio-4,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol

InChI

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D,8D,9D

InChI Key

ICKWICRCANNIBI-HLTYWXIHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)[2H]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Di-tert-butylphenol-d21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Di-tert-butylphenol-d21, a deuterated analog of the widely used antioxidant 2,4-Di-tert-butylphenol (2,4-DTBP). This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds for quantitative analysis.

Core Chemical Properties

Table 1: General and Physical Properties of this compound and its Non-deuterated Analog

PropertyThis compound2,4-Di-tert-butylphenol (for reference)
Chemical Name 2,4-bis(tert-butyl-d18)phenol-d32,4-Di-tert-butylphenol
Synonyms 2,4-DTBP-d212,4-DTBP, 2,4-Bis(1,1-dimethylethyl)phenol
CAS Number 1413431-25-096-76-4[1][2]
Molecular Formula C₁₄HD₂₁OC₁₄H₂₂O[1][2]
Molecular Weight 227.45 g/mol 206.33 g/mol [1][2]
Appearance Not specified; likely a white to off-white solidWhite to off-white solid[1]
Melting Point Not specified54-59 °C[1]
Boiling Point Not specified264 °C[1]
Solubility Not specifiedSoluble in organic solvents
Storage Store at -20°C for long-term stability[2]Store in a cool, dry, well-ventilated area[2]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the data for the non-deuterated 2,4-Di-tert-butylphenol is provided as a reference. The mass spectrum of the deuterated compound will show a molecular ion peak at m/z 227.45, while the NMR spectra will lack signals corresponding to the deuterated positions.

Table 2: Spectroscopic Data for 2,4-Di-tert-butylphenol

Spectroscopy Data
¹H NMR Consistent with the structure of 2,4-Di-tert-butylphenol[2]
Mass Spectrum (MS) Molecular Ion (M+) at m/z 206

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Below are generalized protocols for its use.

General Protocol for Use as an Internal Standard in GC-MS or LC-MS

A known amount of this compound is added to the sample at the beginning of the sample preparation process. The sample is then extracted, purified, and analyzed by GC-MS or LC-MS. The ratio of the peak area of the analyte (2,4-Di-tert-butylphenol) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in the original sample. This method corrects for variations in sample extraction, injection volume, and ionization efficiency.

Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard

experimental_workflow sample Sample Collection add_is Addition of This compound (Internal Standard) sample->add_is extraction Sample Extraction add_is->extraction cleanup Sample Cleanup extraction->cleanup analysis GC-MS or LC-MS Analysis cleanup->analysis quantification Quantification analysis->quantification

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathways

The non-deuterated form, 2,4-Di-tert-butylphenol, has been shown to be biologically active. It acts as an activator of the Retinoid X Receptor alpha (RXRα) and can induce apoptosis in cancer cells.

RXRα Activation Pathway

2,4-Di-tert-butylphenol can bind to and activate RXRα. RXRα forms heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of the PPARγ/RXRα heterodimer leads to the transcription of target genes involved in various cellular processes, including adipogenesis.

Signaling Pathway of RXRα Activation by 2,4-Di-tert-butylphenol

RXR_activation cluster_nucleus Cell Nucleus DTBP 2,4-Di-tert-butylphenol RXR RXRα DTBP->RXR Binds and Activates Heterodimer PPARγ/RXRα Heterodimer RXR->Heterodimer PPAR PPARγ PPAR->Heterodimer DNA Target Gene Promoters Heterodimer->DNA Binds to PPREs Nucleus Nucleus Transcription Gene Transcription DNA->Transcription

Caption: RXRα activation by 2,4-Di-tert-butylphenol.

Apoptosis Induction Pathway

2,4-Di-tert-butylphenol has been reported to induce apoptosis in cancer cells. This process is mediated through the upregulation of the tumor suppressor protein p53 and the activation of executioner caspases, such as caspase-7.

Proposed Apoptosis Induction Pathway by 2,4-Di-tert-butylphenol

apoptosis_pathway cluster_cell Cellular Response DTBP 2,4-Di-tert-butylphenol Cell Cancer Cell DTBP->Cell p53 p53 Upregulation Cell->p53 Caspase7 Caspase-7 Activation p53->Caspase7 Leads to Apoptosis Apoptosis Caspase7->Apoptosis

Caption: Apoptosis induction by 2,4-Di-tert-butylphenol.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer: This document is for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,4-Di-tert-butylphenol-d21

This technical guide provides a comprehensive overview of the synthesis of this compound, a deuterated isotopologue of the widely used antioxidant and chemical intermediate. Given the absence of a direct, published synthesis for the d21 variant, this document outlines a proposed synthetic pathway based on established methodologies for the non-deuterated compound and the preparation of deuterated precursors. The strategic incorporation of deuterium (B1214612) can offer significant advantages in metabolic studies, pharmacokinetic profiling, and as internal standards for mass spectrometry.

Proposed Synthetic Strategy

The synthesis of this compound can be approached via a Friedel-Crafts alkylation of a fully deuterated phenol (B47542) precursor with a deuterated alkylating agent. The proposed overall reaction is as follows:

Phenol-d6 + 2 Isobutylene-d8 → this compound

This strategy necessitates the preparation or acquisition of two key deuterated starting materials: Phenol-d6 and Isobutylene-d8.

Synthesis of Deuterated Precursors

Phenol-d6

Phenol-d6, where all six hydrogen atoms are replaced by deuterium, is a crucial starting material. It is commercially available from various suppliers. For researchers opting to synthesize it in-house, a common method is through hydrogen-deuterium (H-D) exchange reactions.

Method: Acid-Catalyzed H-D Exchange using a Polymer-Supported Acid

This method utilizes a reusable solid acid catalyst, simplifying product purification.

Experimental Protocol:

  • Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

  • Reaction Setup: In a sealable, pressure-resistant vessel, dissolve phenol (2 mmol) in deuterium oxide (D₂O, 12 mL).

  • Catalyst Addition: Add the dried Amberlyst-15 resin (approximately 100 mg per 100 mg of phenol) to the solution under a nitrogen atmosphere.

  • Reaction: Seal the vessel and heat the mixture to 110°C for 24 hours in an oil bath, ensuring the exclusion of light.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with a suitable solvent (e.g., methanol-d4) to recover any adsorbed product. The filtrate is then lyophilized to remove the D₂O, yielding Phenol-d6. Further purification, if necessary, can be achieved by recrystallization or sublimation.

ParameterValueReference
ReactantPhenol[1]
Deuterium SourceD₂O[1]
CatalystAmberlyst-15[1]
Temperature110°C[1]
Reaction Time24 hours[1]
Deuteration Level>98% (typically)
Isobutylene-d8

Isobutylene-d8 serves as the deuterated alkylating agent. It can be conveniently prepared by the dehydration of commercially available tert-Butanol-d10.

Method: Dehydration of tert-Butanol-d10

This is a classic elimination reaction, typically catalyzed by a strong acid.

Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus. The reaction flask should be equipped with a dropping funnel and a thermometer. The receiving flask should be cooled in an ice bath to collect the volatile isobutylene-d8.

  • Catalyst: Place a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, in the reaction flask and heat it to the reaction temperature (typically 100-150°C).

  • Reaction: Add tert-Butanol-d10 dropwise from the dropping funnel into the hot acid. The tert-Butanol-d10 will dehydrate upon contact, and the resulting Isobutylene-d8 gas will distill over.

  • Collection: The Isobutylene-d8 gas is passed through a condenser and collected in the cooled receiving flask. It can be used directly in the subsequent step or stored as a compressed gas.

ParameterValueReference
Reactanttert-Butanol-d10[2][3]
CatalystConcentrated H₂SO₄ or H₃PO₄General Organic Chemistry Principles
Temperature100-150°CGeneral Organic Chemistry Principles
ProductIsobutylene-d8-
Expected YieldHigh (often >90%)Based on analogous non-deuterated reactions

Synthesis of this compound

The core of the synthesis is the Friedel-Crafts alkylation of Phenol-d6 with Isobutylene-d8. This reaction is an electrophilic aromatic substitution where the tert-butyl carbocation, formed from isobutylene (B52900) in the presence of an acid catalyst, attacks the electron-rich deuterated phenol ring, primarily at the ortho and para positions.

Method: Friedel-Crafts Alkylation

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, a condenser, and a gas inlet tube, dissolve Phenol-d6 (1 molar equivalent) in a suitable solvent (e.g., a non-polar organic solvent like hexane (B92381) or the reaction can be run neat).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst. Common catalysts include sulfuric acid, triflic acid, or solid acids like zeolites. The choice of catalyst can influence the ratio of ortho to para substitution.

  • Alkylation: Bubble Isobutylene-d8 gas (at least 2 molar equivalents) through the stirred solution. The reaction temperature is typically maintained between 50°C and 100°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as GC-MS or TLC to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture and quench it with water. Separate the organic layer, wash it with a dilute base solution to remove any unreacted phenol, and then with water until neutral.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

ParameterProposed Value/ConditionReference
ReactantsPhenol-d6, Isobutylene-d8-
Molar Ratio (Phenol:Isobutylene)1 : 2.0 - 2.4[4]
CatalystSulfuric Acid, Zeolites, or Lewis Acids[5]
Temperature50 - 100°CGeneral Friedel-Crafts Conditions
PressureAtmospheric or slightly elevated[4]
SolventHexane or NeatGeneral Friedel-Crafts Conditions

Visualizations

Proposed Synthesis Workflow

G cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction phenol Phenol phenol_d6 Phenol-d6 phenol->phenol_d6 H-D Exchange d2o D₂O d2o->phenol_d6 amberlyst Amberlyst-15 amberlyst->phenol_d6 alkylation Friedel-Crafts Alkylation phenol_d6->alkylation tbuoh_d10 tert-Butanol-d10 (Commercial) isobutylene_d8 Isobutylene-d8 tbuoh_d10->isobutylene_d8 Dehydration acid_cat Acid Catalyst acid_cat->isobutylene_d8 isobutylene_d8->alkylation final_product This compound alkylation->final_product

Caption: Proposed workflow for the synthesis of this compound.

Mechanism of Friedel-Crafts Alkylation

G cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation isobutylene Isobutylene-d8 carbocation tert-Butyl-d9 Carbocation isobutylene->carbocation h_plus D⁺ (from acid catalyst) h_plus->carbocation arenium_ion Arenium Ion Intermediate (Resonance Stabilized) carbocation->arenium_ion Electrophilic Attack phenol_d6 Phenol-d6 phenol_d6->arenium_ion product This compound arenium_ion->product h_plus_regen D⁺ (regenerated) arenium_ion->h_plus_regen -D⁺

Caption: Mechanism of the Friedel-Crafts alkylation of phenol.

Concluding Remarks

The synthesis of this compound is a feasible process that can be achieved through the well-established Friedel-Crafts alkylation reaction. The key to this synthesis is the use of deuterated precursors, namely Phenol-d6 and Isobutylene-d8, which can be either purchased from commercial sources or prepared through the straightforward methods outlined in this guide. The protocols provided herein are based on analogous reactions of non-deuterated compounds and should serve as a solid foundation for researchers and drug development professionals. Optimization of reaction conditions may be necessary to achieve high yields and purity of the final deuterated product. The use of modern analytical techniques such as NMR and mass spectrometry is essential to confirm the identity and isotopic purity of the synthesized compounds.

References

Characterization of Deuterated 2,4-Di-tert-butylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated 2,4-Di-tert-butylphenol (B135424). This isotopically labeled compound is a valuable tool for a range of scientific applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays.

Introduction

2,4-Di-tert-butylphenol is a widely used antioxidant and stabilizer in various industries.[1] Its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, have also garnered significant interest in the field of drug discovery and development.[1] Deuterium-labeled 2,4-di-tert-butylphenol (d-2,4-DTBP) serves as a powerful analytical tool, enabling researchers to trace the metabolic fate of the parent compound and to achieve highly accurate quantification in complex biological matrices. This guide details the synthetic strategies for preparing d-2,4-DTBP and the analytical techniques for its thorough characterization.

Synthesis of Deuterated 2,4-Di-tert-butylphenol

The synthesis of deuterated 2,4-di-tert-butylphenol can be achieved through hydrogen-deuterium (H-D) exchange reactions on the aromatic ring of the unlabeled compound. An acid-catalyzed approach is a common and effective method for this transformation.

Experimental Protocol: Acid-Catalyzed H-D Exchange

This protocol outlines a general procedure for the deuteration of 2,4-di-tert-butylphenol using a strong acid catalyst in the presence of a deuterium (B1214612) source.

Materials:

  • 2,4-Di-tert-butylphenol

  • Deuterated sulfuric acid (D₂SO₄) or a solid acid catalyst like Amberlyst 15

  • Deuterium oxide (D₂O)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-di-tert-butylphenol in an excess of deuterium oxide.

  • Catalyst Addition: Carefully add a catalytic amount of deuterated sulfuric acid to the solution. Alternatively, a solid acid catalyst like Amberlyst 15 can be used for easier removal.

  • Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR or GC-MS.

  • Workup: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. If a solid catalyst was used, filter it off.

  • Extraction: Transfer the mixture to a separatory funnel and extract the deuterated product with diethyl ether.

  • Washing: Wash the organic layer with D₂O to remove any remaining acid catalyst.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude deuterated 2,4-di-tert-butylphenol can be further purified by column chromatography or recrystallization to obtain the final product of high isotopic purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 2,4-Di-tert-butylphenol reaction Acid-Catalyzed H-D Exchange (D₂SO₄/D₂O or Amberlyst 15/D₂O) start->reaction Reactants workup Workup & Extraction reaction->workup Reaction Mixture purification Purification (Column Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS) purification->analysis final_product Deuterated 2,4-Di-tert-butylphenol analysis->final_product

Synthesis and Purification Workflow

Characterization of Deuterated 2,4-Di-tert-butylphenol

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure and the positions of deuterium incorporation. Both ¹H and ²H NMR can be utilized.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of deuterated 2,4-di-tert-butylphenol, the signals corresponding to the aromatic protons will be significantly diminished or absent, depending on the efficiency of the H-D exchange. The integration of the remaining proton signals relative to the non-deuterated tert-butyl signals provides a quantitative measure of the degree of deuteration.

²H NMR Spectroscopy: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated.

Expected ¹H NMR Spectral Data:

ProtonsNon-Deuterated Chemical Shift (δ, ppm)Expected Deuterated Chemical Shift (δ, ppm)Expected Multiplicity
tert-Butyl (C4)~1.3~1.3Singlet
tert-Butyl (C2)~1.4~1.4Singlet
OH~4.9~4.9 (or absent with D₂O exchange)Broad Singlet
Aromatic H~6.7-7.2Significantly reduced or absentMultiplet

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to assess the isotopic distribution. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique for the analysis of volatile and semi-volatile compounds like 2,4-di-tert-butylphenol.

Expected Mass Spectral Data:

The molecular weight of non-deuterated 2,4-di-tert-butylphenol is 206.32 g/mol .[2][3] The mass of the deuterated analogue will increase by the number of deuterium atoms incorporated. For a fully deuterated aromatic ring and hydroxyl group (d4), the expected molecular weight would be approximately 210.34 g/mol . The mass spectrum will show a shift in the molecular ion peak (M⁺) corresponding to the mass of the deuterated compound. The fragmentation pattern can also provide information about the location of the deuterium labels. A commercially available standard, 2,4-Di-tert-butylphenol-d21, has all hydrogens except the hydroxyl proton replaced by deuterium.[4]

IonNon-Deuterated m/zExpected d4-Deuterated m/zExpected d21-Deuterated m/z
[M]⁺206210227
[M-CH₃]⁺191195209

Note: The expected m/z values are for the monoisotopic masses.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for phenol (B47542) analysis (e.g., HP-5ms).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

Dissolve a small amount of the deuterated 2,4-di-tert-butylphenol in a suitable volatile solvent such as dichloromethane (B109758) or methanol.

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Deuterated 2,4-DTBP nmr NMR Spectroscopy (¹H, ²H) sample->nmr ms Mass Spectrometry (GC-MS) sample->ms structure Structural Confirmation & Deuteration Sites nmr->structure purity Isotopic Purity & Distribution ms->purity

Characterization Workflow

Applications in Research and Drug Development

Deuterated 2,4-di-tert-butylphenol is a critical tool for various applications:

  • Metabolic Studies: By administering the deuterated compound, researchers can track its metabolic pathways and identify its metabolites using mass spectrometry. The deuterium label provides a distinct mass signature that allows for easy differentiation from endogenous compounds.

  • Pharmacokinetic (PK) Studies: d-2,4-DTBP can be used to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound.

  • Internal Standard for Quantitative Analysis: Due to its similar chemical and physical properties to the non-deuterated form, d-2,4-DTBP is an ideal internal standard for isotope dilution mass spectrometry. This technique allows for highly accurate and precise quantification of 2,4-di-tert-butylphenol in complex biological samples such as plasma, urine, and tissue homogenates.

Conclusion

The synthesis and characterization of deuterated 2,4-di-tert-butylphenol are crucial for advancing research in areas where the parent compound shows significant biological activity. This guide provides the fundamental protocols and expected analytical data to aid researchers in the preparation and validation of this important analytical standard. The use of deuterated internal standards is a cornerstone of modern bioanalytical chemistry, enabling robust and reliable data for drug development and other scientific investigations.

References

An In-Depth Technical Guide to 2,4-Di-tert-butylphenol-d21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylphenol (B135424) (2,4-DTBP) is an alkylated phenolic compound with significant industrial and biological relevance. It is widely used as an intermediate in the synthesis of antioxidants, such as tris(2,4-di-tert-butylphenyl)phosphite, and UV stabilizers for plastics.[1][2] Beyond its industrial applications, 2,4-DTBP is a naturally occurring secondary metabolite found in a vast array of organisms, including bacteria, fungi, and plants, where it exhibits antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5]

In the realm of drug development and biomedical research, 2,4-DTBP has been identified as an orally active activator of the Retinoid X Receptor alpha (RXRα), a key regulator of various physiological processes, which may allow it to induce apoptosis in tumor cells.[6] Its deuterated isotopologue, 2,4-Di-tert-butylphenol-d21 (2,4-DTBP-d21) , serves as a critical tool for researchers. As a stable isotope-labeled internal standard, it is indispensable for accurate and precise quantification of 2,4-DTBP in complex biological and environmental matrices using mass spectrometry-based techniques like GC-MS and LC-MS.[6] This guide provides core technical information, properties, and experimental considerations for the use of this compound.

Chemical and Physical Properties

The fundamental properties of this compound and its non-deuterated analogue are summarized below. The deuterated version maintains nearly identical physical properties to the parent compound but is distinguished by its higher molecular weight.

PropertyThis compound2,4-Di-tert-butylphenol (Unlabeled)
CAS Number 1413431-25-0[7][8][9]96-76-4[1][8][10]
Molecular Formula C₁₄HD₂₁O[7]C₁₄H₂₂O[1][10]
Molecular Weight 227.45 g/mol [7]206.33 g/mol [1]
Synonyms 2,4-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2,3,5-d3-ol[7][8]2,4-Bis(1,1-dimethylethyl)phenol
Appearance Neat Solid/Liquid[7]White Crystalline Solid[1]
Melting Point Not specified53-56 °C[2]
Boiling Point Not specified264-265 °C[1][2]
Solubility in Water Not specified33 mg/L (at 25°C)[1]

Safety and Handling

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05: Corrosive[1]WarningH315: Causes skin irritation[1]
Serious Eye DamageGHS05: Corrosive[1]DangerH318: Causes serious eye damage[1]
Hazardous to the Aquatic EnvironmentGHS09: Environmental Hazard[1]WarningH410: Very toxic to aquatic life with long lasting effects[1]

Experimental Protocols and Applications

The primary application of 2,4-DTBP-d21 is as an internal standard for quantitative analysis. Below is a representative methodology for its use in quantifying the parent compound in a sample matrix.

Protocol: Quantification of 2,4-DTBP using GC-MS with a 2,4-DTBP-d21 Internal Standard

This protocol outlines a general procedure for the determination of 2,4-DTBP in food or environmental samples.

1. Sample Preparation and Extraction:

  • Homogenize 5-10 g of the solid sample material.

  • Spike the homogenate with a known concentration of 2,4-DTBP-d21 solution (e.g., 100 ng/mL in methanol) to serve as the internal standard.

  • Perform extraction using an appropriate method. A steam distillation technique or liquid-liquid extraction with a solvent like dichloromethane (B109758) can be effective.[11]

  • Concentrate the organic extract under a gentle stream of nitrogen.

  • Reconstitute the final residue in a suitable solvent (e.g., isohexane or ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[12]

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Injection Mode: Splitless injection.

  • Carrier Gas: Helium.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.
    • Ramp: 10°C/min to 280°C.
    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).[11]

  • Ions to Monitor (Example m/z values):

    • 2,4-DTBP (Unlabeled): Quantifier ion (e.g., m/z 191), Qualifier ions (e.g., m/z 206).
    • 2,4-DTBP-d21 (Internal Standard): Quantifier ion (e.g., m/z 212, corresponding to the loss of a deuterated methyl group), Qualifier ions (e.g., m/z 227). (Note: Exact m/z values should be confirmed by analyzing the pure standards).

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of unlabeled 2,4-DTBP.

  • Spike each calibration standard with the same fixed concentration of 2,4-DTBP-d21 internal standard as used in the samples.

  • Analyze the standards by GC-MS and generate a calibration curve by plotting the peak area ratio (Area of 2,4-DTBP / Area of 2,4-DTBP-d21) against the concentration of 2,4-DTBP.

  • Calculate the concentration of 2,4-DTBP in the unknown samples using the regression equation from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Homogenized Sample (e.g., food, tissue) Spike Spike with 2,4-DTBP-d21 IS Sample->Spike Extract Solvent Extraction Spike->Extract Concentrate Concentrate & Reconstitute Extract->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Quant Quantify Analyte in Sample GCMS->Quant Calculate Area Ratios Cal Prepare Calibration Curve (Analyte/IS Ratio vs. Conc.) Cal->Quant G cluster_cell Cellular Action cluster_nuc Nucleus DTBP 2,4-Di-tert-butylphenol (Ligand) Receptor RXRα / Partner Receptor Heterodimer (e.g., LXR, PPAR) DTBP->Receptor Activates DNA Response Element (RXRE) in DNA Promoter Region Receptor->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Response Cellular Response (e.g., Apoptosis, Differentiation) Transcription->Response

References

The Ubiquitous Phenol: An In-depth Technical Guide to the Natural Occurrence of 2,4-Di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the natural occurrence of 2,4-Di-tert-butylphenol (2,4-DTBP), a phenolic compound with a surprisingly widespread distribution across the biological kingdoms. This document collates quantitative data, details common experimental protocols for its identification and quantification, and visualizes its known biological signaling pathways.

Natural Occurrence of 2,4-Di-tert-butylphenol

2,4-Di-tert-butylphenol (2,4-DTBP) is a lipophilic phenolic compound that has been identified as a secondary metabolite in a vast array of organisms, ranging from bacteria and fungi to plants and animals.[1][2][3][4] Its presence as a natural product is intriguing, given its well-documented antioxidant, anti-inflammatory, antifungal, and insecticidal properties.[5][6]

Occurrence in Microorganisms

2,4-DTBP has been isolated from various bacterial and fungal species. In bacteria, it has been identified in both Gram-positive and Gram-negative strains, including species of Bacillus, Streptomyces, and Pseudomonas.[7][8][9] Endophytic fungi, which reside within plant tissues, are also a notable source of this compound, with species like Fusarium oxysporum and Daldinia eschscholtzii reported to produce it.[2]

Occurrence in Plants

The compound is widely distributed in the plant kingdom, from algae to angiosperms. It has been detected in various plant tissues, including leaves, bark, roots, and essential oils.[2]

Occurrence in Animals

The natural occurrence of 2,4-DTBP extends to the animal kingdom, where it has been identified in marine organisms such as sponges and in insects.[2]

Quantitative Data on 2,4-Di-tert-butylphenol Occurrence

The concentration of 2,4-DTBP in natural sources can vary significantly. The following tables summarize the quantitative data reported in the literature.

Source Organism/Sample Tissue/Extract Concentration/Relative Abundance Reference
Parkia javanica (Lamk.) Merr.Bark (Methanolic Extract Fraction 1)50.74% (Area)[10]
Parkia javanica (Lamk.) Merr.Bark (Methanolic Extract Fraction 2)21.28% (Area)[10]
Amaranthus hypochondriacusLeaves (Hexane Extract)17.40% (Relative Concentration)[11]
Bast Fibers (Apocynum venetum)Liposoluble Extract1.34%[12]
Bast Fibers (Various)Liposoluble Extract0.89 - 1.34%[12]
Vegetables1.4 - 10.6 ng/g[13][14]
Meat2.7 - 26.4 ng/g[13][14]
Fish (Muscle)tr - 21.6 ng/g[13][14]
Human Serum2.20 - 3.33 ng/mL[15]

Experimental Protocols

The identification and quantification of 2,4-DTBP from natural sources typically involve a combination of chromatographic and spectroscopic techniques.

Extraction and Isolation

A general workflow for the extraction and isolation of 2,4-DTBP from a natural source is depicted below. The process typically begins with solvent extraction, followed by chromatographic separation to purify the compound.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Natural Source Material (e.g., Plant Leaves, Fungal Culture) B Solvent Extraction (e.g., Methanol, Hexane) A->B C Crude Extract B->C Evaporation D Flash Chromatography C->D E Fraction Collection D->E F Thin Layer Chromatography (TLC) for fraction pooling E->F G Isolated 2,4-DTBP F->G Evaporation & Crystallization H GC-MS, HPLC, NMR G->H

General workflow for extraction and analysis of 2,4-DTBP.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 2,4-DTBP.

  • Sample Preparation: Crude extracts or isolated fractions are often derivatized (e.g., silylation) to increase volatility.

  • Gas Chromatography:

    • Column: Typically a non-polar or medium-polarity capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane column (e.g., Elite-5MS).[10]

    • Injector: Splitless or split mode injection at a temperature of around 250-280°C.[10][16]

    • Oven Temperature Program: A temperature gradient is used to separate compounds, for example, starting at 50°C and ramping up to 300°C.[16]

    • Carrier Gas: Helium is commonly used as the carrier gas.[10][16]

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[13] The mass spectrum of 2,4-DTBP shows a characteristic molecular ion peak [M]+ at m/z 206 and a protonated molecular ion peak [M+H]+ at m/z 207.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the purification and quantification of 2,4-DTBP.

  • Column: A reverse-phase column, such as a C18 column, is commonly employed.[11][17]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) is used.[17][18] An isocratic mobile phase of acetonitrile and water (e.g., 70:30) can be effective.[11]

  • Detection: UV detection at around 278 nm is suitable for 2,4-DTBP.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of isolated compounds.

  • ¹H NMR: The ¹H NMR spectrum of 2,4-DTBP in CDCl₃ typically shows signals for the two tert-butyl groups and the aromatic protons.[19][20]

  • ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Signaling Pathways and Biological Activities

2,4-DTBP has been shown to interact with specific biological pathways, leading to a range of effects.

Activation of Retinoid X Receptor Alpha (RXRα)

2,4-DTBP is an agonist for the Retinoid X Receptor alpha (RXRα), a nuclear receptor that plays a key role in regulating gene expression involved in various physiological processes.[7][21][22][23][24] It can activate the RXRα subtype in heterodimers with other nuclear receptors like LXRα, PPARγ, and the thyroid hormone receptor β.[21][23] This activation can lead to downstream effects such as increased adipogenesis.[7][22]

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTBP 2,4-Di-tert-butylphenol DTBP_n 2,4-DTBP DTBP->DTBP_n enters nucleus RXR RXRα Heterodimer RXRα-PPARγ Heterodimer RXR->Heterodimer PPAR PPARγ PPAR->Heterodimer DNA DNA (PPRE) Heterodimer->DNA binds Gene Target Gene Transcription DNA->Gene promotes Adipogenesis Increased Adipogenesis Gene->Adipogenesis DTBP_n->RXR activates

2,4-DTBP activation of the RXRα signaling pathway.
Interaction with Insect Odorant Receptors

2,4-DTBP has been identified as a novel agonist for insect odorant receptors (ORs).[1][25] It specifically interacts with the Orco (odorant receptor coreceptor) subunit, which is highly conserved across many insect species.[1][25][26] This interaction triggers an electrical signal in the insect's nervous system, influencing its behavior, which suggests potential applications in pest control.[1][25] The EC₅₀ value for the activation of the Orco homomeric channel by 2,4-DTBP has been reported to be 13.4 ± 3.0 μM.[1][25]

G cluster_sensillum Insect Olfactory Sensillum DTBP 2,4-Di-tert-butylphenol OR Odorant Receptor (OR) DTBP->OR binds Orco Orco (OR co-receptor) OR->Orco Channel Ion Channel Opening Orco->Channel activates Signal Electrical Signal to Nervous System Channel->Signal Behavior Behavioral Response Signal->Behavior

Interaction of 2,4-DTBP with insect odorant receptors.
Antioxidant Mechanism

The antioxidant activity of 2,4-DTBP is attributed to its phenolic structure. The hydroxyl group on the aromatic ring can donate a hydrogen atom to scavenge free radicals, thereby terminating radical chain reactions.[5] The two bulky tert-butyl groups sterically hinder the hydroxyl group, which can influence its reactivity and stability.[5]

G DTBP 2,4-Di-tert-butylphenol (Ar-OH) Radical Free Radical (R•) Phenoxy Phenoxy Radical (Ar-O•) DTBP->Phenoxy donates H• Neutralized Neutralized Molecule (RH) Radical->Neutralized accepts H•

Antioxidant mechanism of 2,4-Di-tert-butylphenol.

Conclusion

2,4-Di-tert-butylphenol is a naturally occurring compound with a remarkable prevalence across diverse biological taxa. Its presence in various organisms, coupled with its demonstrated bioactivities, makes it a subject of significant interest for researchers in natural product chemistry, pharmacology, and drug development. The standardized experimental protocols outlined in this guide provide a framework for the consistent identification and quantification of 2,4-DTBP, facilitating further research into its biosynthesis, ecological roles, and potential therapeutic applications. The elucidation of its interactions with key signaling pathways, such as the RXRα and insect odorant receptor pathways, opens new avenues for exploring its potential as a lead compound in drug discovery and as a tool for developing novel pest management strategies. Further investigation into the natural biosynthesis of 2,4-DTBP and its ecological functions will undoubtedly provide deeper insights into the chemical intricacies of the natural world.

References

A Technical Guide to the Biological Activities of 2,4-Di-tert-butylphenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Di-tert-butylphenol (2,4-DTBP), a lipophilic phenolic compound, and its structural analogs have emerged as significant molecules of interest in biomedical and pharmaceutical research. Naturally occurring in a wide array of organisms, including bacteria, fungi, and plants, these compounds exhibit a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the core biological functions of 2,4-DTBP and its analogs, with a focus on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for ongoing research and development.

Antioxidant Activity

The antioxidant capacity of 2,4-DTBP is a cornerstone of its diverse biological functions, attributed to the steric hindrance provided by the tert-butyl groups, which stabilizes the phenoxyl radical formed during free radical scavenging.[3] This activity has been quantified using various in vitro assays.

Quantitative Antioxidant Data

The following table summarizes the 50% inhibitory concentration (IC50) values for the antioxidant activity of 2,4-DTBP and its analog, butylated hydroxytoluene (BHT), a well-known antioxidant containing a similar structural motif.

CompoundAssayIC50 ValueSource(s)
2,4-Di-tert-butylphenolDPPH Radical Scavenging60 µg/mL[2]
2,4-Di-tert-butylphenolABTS Radical Scavenging17 µg/mL[2]
2,4-Di-tert-butylphenolMetal Chelating20 µg/mL[2]
Butylated Hydroxytoluene (BHT)General Antioxidant ActivityApprox. 2x more potent than 2,4-DTBP[3]
Experimental Protocols for Antioxidant Assays

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.[2]

  • Sample Preparation : Dissolve 2,4-DTBP in a suitable solvent to create a stock solution, from which serial dilutions (e.g., 10, 50, 100, 500, and 1000 µg/mL) are made.[2]

  • Reaction Mixture : Add 500 µL of the DPPH solution to 2.5 mL of each sample concentration.[2]

  • Incubation : Vigorously agitate the mixture and incubate for 30 minutes at room temperature in the dark.[2]

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control is prepared using the solvent instead of the antioxidant solution.[4]

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample.[2] The IC50 value is determined by plotting the percentage of inhibition against the concentration.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation : Generate ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark for 12-16 hours at room temperature. Dilute the resulting solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Sample Preparation : Prepare various concentrations of 2,4-DTBP (e.g., 10, 50, 100, 500, and 1000 µg/mL).[2]

  • Reaction Mixture : Add 20 µL of the sample to 2 mL of the diluted ABTS•+ solution.[2]

  • Incubation : Incubate the mixture for 30 minutes in the dark.[2]

  • Measurement : Measure the absorbance at 734 nm.[2]

  • Calculation : The percentage of scavenging is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the concentration-response curve.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Radical Solution Preparation (DPPH or ABTS•+) mix Mix Sample and Radical Solution reagent_prep->mix sample_prep 2,4-DTBP Sample Preparation (Serial Dilutions) sample_prep->mix incubate Incubate in Dark (Specified Time) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity

2,4-DTBP demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to reduce the production of pro-inflammatory mediators in macrophage cell lines.[5]

Mechanism of Action

The anti-inflammatory effects of 2,4-DTBP are largely attributed to its ability to suppress the activation of mononuclear phagocytes (monocytes and macrophages) when stimulated by agents like lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria.[3][5] This suppression leads to a decrease in the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[5]

G Anti-inflammatory Signaling Pathway of 2,4-DTBP LPS LPS Macrophage Macrophage LPS->Macrophage Activates DTBP 2,4-Di-tert-butylphenol DTBP->Macrophage Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Macrophage->Cytokines Produces Inflammation Inflammation Cytokines->Inflammation Promotes

Inhibition of LPS-induced inflammation by 2,4-DTBP.
Experimental Protocol for Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture : Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[6]

  • Cell Viability (MTT Assay) : Plate cells in a 96-well plate. Treat with various concentrations of 2,4-DTBP for 24 hours to determine non-cytotoxic concentrations. Add MTT solution (0.5 mg/mL), incubate for 3-4 hours, then add a solubilizing agent (e.g., DMSO). Measure absorbance at 570 nm.[7]

  • Inflammatory Stimulation : Pre-treat RAW 264.7 cells with non-cytotoxic concentrations of 2,4-DTBP for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).[7]

  • Nitric Oxide (NO) Measurement (Griess Assay) : Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.[7]

  • Cytokine Measurement (ELISA) : Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]

  • Gene Expression Analysis (RT-qPCR) : Isolate total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of Tnf-α, Il-6, Il-1β, iNOS, and Cox-2.[6]

Anticancer Activity

2,4-DTBP has demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines, making it a compound of interest for oncology research.

Quantitative Anticancer Data

The following table presents the IC50 values of 2,4-DTBP against several human cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueSource(s)
2,4-Di-tert-butylphenolHeLaCervical Cancer10 µg/mL[3][8]
2,4-Di-tert-butylphenolMCF-7Breast Cancer11.0 µg/mL[9]
2,4-Di-tert-butylphenolHCT116Colon Cancer16.25 µg/mL (24h)[10]
2,4-Di-tert-butylphenolSW480Colon Cancer35 µg/mL (24h)[10]
2,4-Di-tert-butylphenolHT-29Colon Cancer88% inhibition at 1 mg/mL[11]
Mechanism of Action: Induction of Apoptosis

2,4-DTBP induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the upregulation of the tumor suppressor protein p53.[5][8] Activated p53 can transcriptionally activate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Concurrently, 2,4-DTBP has been shown to down-regulate anti-apoptotic proteins such as Bcl-2 and Survivin.[12] This shifts the Bax/Bcl-2 ratio in favor of apoptosis. The release of cytochrome c activates a cascade of caspases, including initiator caspase-9 and executioner caspase-3 and -7, which ultimately leads to programmed cell death.[5][8][13]

G Apoptosis Signaling Pathway Induced by 2,4-DTBP DTBP 2,4-Di-tert-butylphenol p53 p53 DTBP->p53 Upregulates Bcl2 Bcl-2 / Survivin (Anti-apoptotic) DTBP->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytC Cytochrome c Mitochondrion->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp37 Caspase-3, 7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

2,4-DTBP induces apoptosis via the p53 and Bcl-2 pathways.
Experimental Protocol for Anticancer and Apoptosis Assays

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.[14]

  • Treatment : Treat the cells with a range of concentrations of 2,4-DTBP for 24, 48, or 72 hours.[10]

  • MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm.[12]

  • IC50 Calculation : Calculate the IC50 value, the concentration that inhibits cell growth by 50% compared to untreated control cells.[14]

  • Cell Treatment : Treat cancer cells with the predetermined IC50 concentration of 2,4-DTBP for a specified time (e.g., 24 hours).

  • Cell Harvesting : Harvest both adherent and floating cells and wash with cold PBS.

  • Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[12]

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]

Antimicrobial Activity

2,4-DTBP and its analogs exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table lists the Minimum Inhibitory Concentration (MIC) values of 2,4-DTBP and its analog 3,5-DTBP against selected microorganisms.

CompoundMicroorganismTypeMIC (µg/mL)Source(s)
2,4-Di-tert-butylphenolStaphylococcus aureus ATCC 29213Gram-positive Bacteria0.78[15]
2,4-Di-tert-butylphenolEscherichia coli ATCC 25922Gram-negative Bacteria50[15]
2,4-Di-tert-butylphenolPseudomonas aeruginosa MTCC 741Gram-negative Bacteria31.25[11][15]
2,4-Di-tert-butylphenolCutibacterium acnesGram-positive Bacteria16[16]
3,5-Di-tert-butylphenolStaphylococcus epidermidisGram-positive Bacteria16[1]
3,5-Di-tert-butylphenolCandida albicansFungus100[1]
Experimental Protocol for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9]

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of 2,4-DTBP in the broth.

  • Inoculation : Add the standardized microbial suspension to each well. Include a positive control (microorganism, no compound) and a negative control (broth only).[9]

  • Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[15]

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11][15] A growth indicator like resazurin (B115843) can be added to aid visualization.[16]

Conclusion

2,4-Di-tert-butylphenol and its analogs represent a versatile class of bioactive compounds with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, anticancer, and antimicrobial activities warrant further investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the mechanisms of action and potential applications of these compounds in drug discovery and development. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the elucidation of additional molecular targets to fully realize their clinical utility.

References

An In-depth Technical Guide to the Molecular Weight of 2,4-Di-tert-butylphenol-d21

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular weight of 2,4-Di-tert-butylphenol-d21, a deuterated isotopologue of 2,4-Di-tert-butylphenol. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols for molecular weight determination, and conceptual diagrams to illustrate relevant biological and analytical processes.

Quantitative Data Summary

The molecular weights of 2,4-Di-tert-butylphenol and its deuterated form are fundamental parameters for a range of experimental applications, including quantitative mass spectrometry and metabolic stability assays. The table below summarizes these key quantitative data points.

Compound NameChemical FormulaMolecular Weight ( g/mol )
2,4-Di-tert-butylphenolC₁₄H₂₂O206.32[1][2][3][4][5][6]
This compoundC₁₄HD₂₁O227.45[7]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise determination of the molecular weight of small molecules such as this compound is routinely achieved using mass spectrometry (MS). This technique measures the mass-to-charge ratio (m/z) of ionized molecules.[8] Below is a generalized protocol for this analysis using Electrospray Ionization (ESI) Mass Spectrometry.

Objective: To accurately determine the molecular weight of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol (B129727) or acetonitrile)

  • Volatile acid (e.g., formic acid)

  • Mass spectrometer with an ESI source (e.g., Quadrupole, Time-of-Flight (TOF), or Ion Trap)[9]

  • Calibration standard with a known mass

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (typically in the range of 1-10 µg/mL) using a high-purity solvent.

    • To promote ionization, add a small amount of volatile acid (e.g., 0.1% formic acid) to the sample solution.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[8] This step is critical for obtaining precise measurements.

  • Ionization:

    • Introduce the sample solution into the ESI source of the mass spectrometer.

    • A high voltage is applied to the liquid, generating a fine spray of charged droplets.[8][9]

    • As the solvent evaporates in a heated desolvation region, gas-phase ions of the analyte are formed.[9]

  • Mass Analysis:

    • The generated ions are guided by ion optics into the mass analyzer.[9]

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated, which plots ion intensity against the m/z ratio.

    • For a small molecule like this compound, the spectrum will typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺.

    • The molecular weight (M) is calculated by subtracting the mass of a proton (~1.007 Da) from the measured m/z value of this peak.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to 2,4-Di-tert-butylphenol and the experimental workflow for its analysis.

molecular_relationship C14H22O 2,4-Di-tert-butylphenol (MW: 206.32) C14HD21O This compound (MW: 227.45) C14H22O->C14HD21O Isotopic Substitution (21 x ¹H → ²H) experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing prep 1. Prepare Dilute Solution (Analyte in Solvent + Acid) cal 2. Instrument Calibration prep->cal ion 3. Electrospray Ionization (ESI) cal->ion sep 4. Mass Analysis (m/z Separation) ion->sep det 5. Detection sep->det spec 6. Generate Mass Spectrum det->spec calc 7. Calculate Molecular Weight from [M+H]⁺ peak spec->calc biological_activity cluster_receptors Receptor Interaction cluster_effects Cellular Effects DTBP 2,4-Di-tert-butylphenol RXR RXRα Activation DTBP->RXR ER Estrogen Receptor Ligand DTBP->ER Antioxidant Antioxidant Activity DTBP->Antioxidant Apoptosis Apoptosis Induction (in tumor cells) DTBP->Apoptosis AntiInflam Anti-inflammatory Activity RXR->AntiInflam

References

Navigating the Physicochemical Landscape of 2,4-Di-tert-butylphenol-d21: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various research applications, influencing bioavailability, formulation, and experimental design. The following table summarizes the known solubility of 2,4-Di-tert-butylphenol. It is anticipated that 2,4-Di-tert-butylphenol-d21 will exhibit a very similar solubility profile.

SolventQuantitative SolubilityQualitative Solubility
Water35 mg/L at 25 °C[1][2][3]; 0.033 g/L at 25 °C[4]Insoluble[2]
Methanol100 mg/mL-
Alcohol-Soluble[2]
Carbon Tetrachloride-Slightly soluble[1]
Alkali-Insoluble[1]
Organic Solvents (general)-Generally soluble

Experimental Protocol: Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found, a standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This method is recommended by organizations such as the OECD (Guideline 105).

Principle: A surplus of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath or shaker.

  • Analytical balance.

  • Appropriate flasks with stoppers.

  • Centrifuge.

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer).

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent in a flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

  • Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. Centrifugation is then used to separate the solid phase from the liquid phase completely.

  • Sampling and Dilution: A clear aliquot of the supernatant (the saturated solution) is carefully removed. This aliquot is then diluted with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Biological Activity and Signaling Pathway

2,4-Di-tert-butylphenol has been identified as an orally active Retinoid X Receptor alpha (RXRα) activator.[5][6] RXRα is a nuclear receptor that forms heterodimers with other nuclear receptors, such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), to regulate gene expression involved in various physiological processes. The activation of RXRα by ligands like 2,4-Di-tert-butylphenol can influence metabolic pathways, inflammation, and cellular proliferation and differentiation.

Below is a diagram illustrating the general signaling pathway involving RXRα activation.

RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_4_DTBP This compound Transport Passive Diffusion 2_4_DTBP->Transport RXR RXRα Transport->RXR Heterodimer RXRα-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., LXR, PPAR) Partner->Heterodimer DNA DNA (Response Element) Heterodimer->DNA Transcription Gene Transcription DNA->Transcription Solubility_Workflow Start Start: Solubility Determination Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation Add_Excess->Equilibrate Check_Equilibrium Has equilibrium been reached? Equilibrate->Check_Equilibrium Check_Equilibrium->Equilibrate No Phase_Separation Separate solid and liquid phases (Centrifugation) Check_Equilibrium->Phase_Separation Yes Sample_Supernatant Sample and dilute supernatant Phase_Separation->Sample_Supernatant Quantify Quantify concentration using a validated analytical method Sample_Supernatant->Quantify Calculate Calculate solubility Quantify->Calculate End End: Solubility Data Calculate->End

References

An In-depth Technical Guide to the Isotopic Labeling of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, techniques, and applications of isotopic labeling of phenolic compounds. It is designed to serve as a technical resource for researchers and professionals involved in drug discovery, metabolomics, and the broader life sciences.

Introduction to Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate biosynthetic pathways, and quantify compounds in complex mixtures.[1][2] By replacing one or more atoms in a phenolic compound with their corresponding heavier stable or radioactive isotopes, researchers can "tag" and follow these molecules through biological systems or chemical reactions.[1] This approach is critical in pharmaceutical and agrochemical development, fundamental biology, and medical imaging.[3][4]

The most commonly used isotopes in the study of phenolic compounds include:

  • Stable Isotopes: Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O). These non-radioactive isotopes are detected based on their mass differences using mass spectrometry (MS) or their unique nuclear spin properties in nuclear magnetic resonance (NMR) spectroscopy.[1][2]

  • Radioactive Isotopes (Radionuclides): Carbon-11 (¹¹C) and Carbon-14 (¹⁴C). These isotopes are unstable and emit radiation that can be detected, making them ideal for highly sensitive applications like medical imaging and metabolic tracing.[3][5]

Core Labeling Techniques and Methodologies

The incorporation of isotopes into phenolic compounds can be achieved through two primary strategies: biosynthetic methods and chemical synthesis.

Biosynthetic (In Vivo) Labeling

This approach leverages the natural metabolic machinery of plants or microorganisms to incorporate labeled precursors into complex natural products like polyphenols.

  • ¹³CO₂ Labeling: Plants can be grown in an atmosphere enriched with ¹³CO₂, leading to the systemic labeling of all carbon-containing metabolites, including phenolic compounds.[6] This method is effective for producing highly enriched compounds without complex organic synthesis.[6] For instance, growing parsley, spinach, and peppermint under a ¹³CO₂ atmosphere has resulted in polyphenols with a labeling degree higher than 90 atom% ¹³C.[6]

  • Labeled Precursor Feeding: Specific metabolic pathways can be probed by feeding organisms with isotopically labeled precursors. For example, L-phenyl-[¹³C₆]-alanine can be introduced to grape berries in situ to trace the biosynthesis of phenolic compounds like flavonols and anthocyanins.[7]

Chemical Synthesis

Chemical synthesis offers precise control over the position of the isotopic label (site-specificity), which is often crucial for mechanistic studies and the development of internal standards for quantitative analysis.[3][4]

  • Core Carbon Labeling ([5+1] Cyclization): A novel method allows for the rapid incorporation of carbon isotopes (¹¹C, ¹³C, or ¹⁴C) into the central ipso-carbon of the phenol (B47542) ring.[3][4][8] This strategy involves the reaction of a 1,5-dibromo-1,4-pentadiene precursor with a labeled one-carbon source, such as dibenzyl carbonate, in a formal [5+1] cyclization.[3][5][8] This "core-labeling" is advantageous because the label is less susceptible to metabolic cleavage compared to labels on peripheral positions.[3]

  • Deuterium Labeling: Deuterium can be introduced into phenolic compounds through several methods:

    • Hydrogen-Deuterium Exchange: The acidic proton of the hydroxyl group on a phenol readily exchanges with deuterium when placed in deuterated water (D₂O).[1] Ring hydrogens can also be exchanged for deuterium using strong deuterated acids like D₂SO₄.[9]

    • Catalytic Methods: Heterogeneous catalysts can achieve high levels of deuterium incorporation using D₂O as the isotope source, which is a practical approach for labeling anilines, phenols, and heterocyclic substrates.

    • Synthetic Approaches: Using deuterated reagents during synthesis allows for the creation of specifically labeled isotopologues, such as the synthesis of deuterated prenylated flavonoids for use in stable isotope dilution analysis.[10][11]

  • Oxygen-18 Labeling: ¹⁸O can be incorporated into phenolic compounds, often through exchange reactions with ¹⁸O-labeled water or by using ¹⁸O-labeled reagents during synthesis.[12][13] These compounds are valuable for mechanistic studies, particularly in tracking oxygen sources during metabolic processes.[][]

Data Presentation: Isotopes and Labeling Methods

The selection of an isotope and labeling strategy depends on the specific research question. The tables below summarize key quantitative information for easy comparison.

Table 1: Properties and Applications of Common Isotopes in Phenolic Compound Research

IsotopeTypeNatural Abundance (%)Half-lifeDetection MethodPrimary Applications
²H (D) Stable0.015StableMS, NMRMechanistic studies (Kinetic Isotope Effect), internal standards for quantification, metabolic tracers.[16][17]
¹³C Stable1.1StableMS, NMRMetabolic flux analysis, structural elucidation, internal standards, hyperpolarized MRI probes.[3][18]
¹⁵N Stable0.37StableMS, NMRTracing nitrogen-containing phenolic compounds and their metabolic pathways.[18]
¹⁸O Stable0.20StableMSTracing oxygen sources in metabolic and chemical reactions, environmental forensics.[][]
¹¹C RadioactiveTrace20.4 minutesPETIn vivo molecular imaging of drug and metabolite distribution.[3][5]
¹⁴C RadioactiveTrace5,730 yearsScintillation, AMS"Gold standard" for ADME studies, determining mass balance and metabolic fate of drugs.[3][5]

Table 2: Comparison of Key Labeling Methodologies

MethodologyIsotopes UsedKey AdvantagesKey DisadvantagesTypical Application
Biosynthesis (¹³CO₂) ¹³CGenerates highly and uniformly labeled complex molecules; avoids multi-step synthesis.[6]Lack of site-specificity; can be slow and expensive to set up.Producing standards for bioavailability and metabolism studies.[6]
Biosynthesis (Precursor) ¹³C, ¹⁵N, ²HAllows tracing of specific metabolic pathways.[7]Labeling efficiency can be low; potential for label scrambling.[19]Elucidating biosynthetic pathways of natural products.[7]
[5+1] Cyclization ¹¹C, ¹³C, ¹⁴CSite-specific "core" labeling; rapid incorporation; versatile for different carbon isotopes.[3][8]Requires synthesis of a specific precursor; multi-step process.[8]Synthesis of PET tracers (¹¹C), ADME standards (¹⁴C), and NMR probes (¹³C).[5]
H-D Exchange ²HSimple and inexpensive method for introducing deuterium.[1][9]Often limited to acidic protons or requires harsh conditions for C-H bonds; may not be site-specific.[9]Probing reaction mechanisms and preparing deuterated solvents/reagents.[1]

Table 3: Quantitative Example - ¹³C Labeling Degree in Plant Polyphenols

This table summarizes data from a study where plants were grown in a ¹³CO₂-enriched atmosphere for 34 days.

PlantCompound ClassAverage Degree of ¹³C Labeling
ParsleyPolyphenols> 90 atom%
SpinachPolyphenols> 90 atom%
PeppermintPolyphenols> 90 atom%
All PlantsTotal Plant Material> 88 atom%

(Data sourced from PubMed[6])

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide protocols for key labeling experiments.

Protocol 1: Intrinsic Isotopic Labeling of Polyphenols with ¹³CO₂

This protocol is adapted from the methodology used for labeling polyphenols in parsley, spinach, and peppermint.[6]

  • Plant Cultivation: Grow plants (e.g., Petroselinum crispum) in a controlled environment chamber with a sealed atmosphere.

  • ¹³CO₂ Atmosphere Generation: Introduce ¹³CO₂ (99 atom% ¹³C) into the chamber to replace the natural ¹²CO₂. Maintain the ¹³CO₂ concentration at levels suitable for plant growth (e.g., 400-500 ppm).

  • Growth Period: Allow the plants to grow under these conditions for an extended period (e.g., 34 days) to ensure high levels of isotope incorporation through photosynthesis.

  • Harvesting and Extraction: Harvest the plant material, freeze it in liquid nitrogen, and lyophilize. Extract the phenolic compounds using an appropriate solvent system (e.g., methanol/water).

  • Analysis:

    • Isotopic Ratio MS (IRMS): Determine the total ¹³C content in the bulk plant material.

    • HPLC-Ion Trap-MSⁿ: Separate the individual polyphenols and analyze their mass spectra to determine the degree and pattern of ¹³C labeling for each compound.

Protocol 2: Core-Labeling Synthesis of 1-¹³C Phenol

This protocol describes the synthesis of a ¹³C-labeled phenol using the [5+1] cyclization strategy.[3][5]

  • Precursor Synthesis: Synthesize the 1,5-dibromo-1,4-pentadiene precursor according to established organic chemistry methods.

  • ¹³C-Synthon Preparation: Prepare the carbon-13 source, [carbonyl-¹³C]dibenzyl carbonate, by reacting benzyl (B1604629) chloride with K₂¹³CO₃.

  • Cyclization Reaction:

    • Dissolve the 1,5-dibromide precursor in an anhydrous ether solvent (e.g., THF) under an inert nitrogen atmosphere and cool to -78 °C.

    • Perform a lithium-halogen exchange by adding n-butyllithium dropwise.

    • Add the [carbonyl-¹³C]dibenzyl carbonate to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature to complete the cyclization.

  • Workup and Purification: Quench the reaction with an acidic solution and extract the crude product. Purify the resulting 1-¹³C labeled phenol using column chromatography.

  • Characterization: Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Application start Define Research Goal (e.g., Metabolism, Quantification) iso_select Select Isotope (e.g., 13C, 2H, 14C) start->iso_select method_select Choose Labeling Method (Biosynthesis vs. Chemical Synthesis) iso_select->method_select precursor Synthesize/Acquire Labeled Precursor method_select->precursor labeling Perform Labeling Reaction or Biosynthesis precursor->labeling isolation Isolate and Purify Labeled Phenolic Compound labeling->isolation characterize Structural Characterization (NMR, MS) isolation->characterize application Apply in Experiment (e.g., ADME study, SIDA) characterize->application detect Detect and Analyze Labeled Compound & Metabolites application->detect data Data Interpretation detect->data

Caption: General workflow for isotopic labeling studies of phenolic compounds.

G Phe L-Phenyl-[13C6]-alanine (Labeled Precursor) PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL Cin Cinnamic Acid-[13C6] PAL->Cin C4H Cinnamate-4- Hydroxylase (C4H) Cin->C4H Coumaric p-Coumaric Acid-[13C6] C4H->Coumaric CHS Chalcone Synthase (CHS) Coumaric->CHS Chalcone Chalcone-[13C6] CHS->Chalcone CHI Chalcone Isomerase (CHI) Chalcone->CHI Flavanone Naringenin (Flavanone)-[13C6] CHI->Flavanone F3H Flavanone-3- Hydroxylase (F3H) Flavanone->F3H Dihydroflavonol Dihydrokaempferol (Dihydroflavonol)-[13C6] F3H->Dihydroflavonol FLS Flavonol Synthase (FLS) Dihydroflavonol->FLS Flavonol Kaempferol (Flavonol)-[13C6] FLS->Flavonol

Caption: Simplified flavonoid biosynthesis showing ¹³C₆ label incorporation.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product precursor 1,5-Dibromo-1,4-pentadiene exchange 1. Lithium-Halogen Exchange (n-BuLi) precursor->exchange synthon [carbonyl-13C]Dibenzyl Carbonate (13C Source) cyclize 2. [5+1] Cyclization synthon->cyclize exchange->cyclize product 1-[13C]-Phenol cyclize->product

Caption: Logical workflow of the [5+1] cyclization for core ¹³C-labeling.

Applications in Research and Drug Development

Isotopically labeled phenolic compounds are indispensable tools across various scientific disciplines.

  • ADME and Pharmacokinetic Studies: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is a critical part of its development.[20][21] ¹⁴C-labeled compounds are considered the "gold standard" for these studies, as they allow for a complete accounting of all drug-related material in the body.[5] Stable isotope-labeled compounds (e.g., using ¹³C or ²H) are also widely used in conjunction with MS to elucidate metabolic pathways and gain a better understanding of a drug's disposition and potential toxicity.[20][22]

  • Quantitative Analysis (Isotope Dilution): Stable Isotope Dilution Analysis (SIDA) is the premier method for accurate quantification of analytes in complex matrices.[11] By adding a known amount of a stable isotope-labeled version of the target phenolic compound (e.g., D₃-Xanthohumol) to a sample, it serves as an ideal internal standard.[10] This standard perfectly co-elutes with the analyte and experiences the same matrix effects and losses during sample preparation, leading to highly accurate and precise measurements by LC-MS/MS.[11]

  • Mechanistic Elucidation: Isotopes can reveal the mechanisms of chemical and enzymatic reactions. The kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution (e.g., replacing H with D), can provide evidence for bond-breaking steps in a reaction's rate-determining stage.[16] This has been used to study the formation of phenols by hepatic monooxygenases.[16]

  • Medical Imaging and Diagnostics:

    • Positron Emission Tomography (PET): Phenolic compounds labeled with the short-lived positron-emitter ¹¹C can be used as radiotracers for PET imaging.[3][8] This powerful, non-invasive technique allows for the quantitative visualization of molecular interactions and drug distribution in living subjects.[3][5]

    • Hyperpolarized MRI: ¹³C-labeled phenols are being explored as potential probes for hyperpolarized magnetic resonance imaging (HP-MRI).[3] This emerging modality can dramatically increase the NMR signal, enabling real-time metabolic imaging. The ipso-¹³C label is ideal as it lacks attached protons, leading to a longer signal relaxation time.[5]

Conclusion

The isotopic labeling of phenolic compounds is a cornerstone of modern chemical, biological, and pharmaceutical research. From tracing the biosynthesis of natural products in plants to quantifying drug metabolites in human plasma, these techniques provide unparalleled insights. The continued development of novel synthetic labeling strategies, such as the [5+1] cyclization, combined with advances in high-resolution analytical instrumentation like MS and NMR, ensures that isotopic labeling will remain an essential tool for innovation in science and medicine.

References

Methodological & Application

Application Note: Quantification of 2,4-Di-tert-butylphenol in Various Matrices using 2,4-Di-tert-butylphenol-d21 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound widely used as an antioxidant and stabilizer in various industrial products, including plastics, lubricants, and personal care items.[1] Its presence in the environment and potential for human exposure have raised concerns, necessitating sensitive and accurate analytical methods for its quantification in diverse and complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with isotope dilution using a deuterated internal standard is a robust technique for the precise measurement of 2,4-DTBP.[2] This application note provides a detailed protocol for the quantification of 2,4-DTBP using 2,4-Di-tert-butylphenol-d21 as an internal standard.

The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[2] This internal standard behaves almost identically to the native analyte during extraction and chromatographic separation, allowing for reliable quantification by measuring the ratio of the native analyte to its deuterated counterpart.[2]

Principle of the Method

This method describes the analysis of 2,4-Di-tert-butylphenol by Gas Chromatography coupled with Mass Spectrometry (GC-MS).[3][4] The procedure involves the extraction of the analyte from the sample matrix, followed by analysis. For aqueous samples like wine, headspace solid-phase microextraction (SPME) is an effective extraction technique.[3][4] The use of this compound as an internal standard allows for accurate quantification.

The following diagram illustrates the principle of isotope dilution mass spectrometry.

Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result Analyte Analyte (2,4-DTBP) Preparation Sample Preparation (Extraction, etc.) Analyte->Preparation IS Internal Standard (2,4-DTBP-d21) IS->Preparation GCMS GC-MS Analysis Preparation->GCMS Ratio Measure Peak Area Ratio (Analyte / IS) GCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

Quantitative Data Summary

The following tables summarize typical concentration ranges of 2,4-Di-tert-butylphenol detected in various matrices and representative performance data for a similar analytical method.

Table 1: Reported Concentrations of 2,4-Di-tert-butylphenol in Various Matrices

MatrixConcentration RangeReference
Vegetables1.4 - 10.6 ng/g[2][5]
Meat2.7 - 26.4 ng/g[2][5]
Fish (muscle)tr - 21.6 ng/g[2][5]
Human Serum2.20 - 3.33 ng/mL

tr: trace amounts

Table 2: Representative GC-MS Method Performance for Alkylphenol Analysis (Adapted from a method for 2-tert-butylphenol (B146161) in wine)[3][4]

ParameterValue
Limit of Quantification (LOQ)1 µg/L
Repeatability (CVr (%))4.3%
Intermediate Precision (% CV (k=2))6.7%

Experimental Protocols

This protocol is adapted from a validated method for the analysis of alkylphenols in wine and can be modified for other matrices.[3][4]

1. Reagents and Materials

  • 2,4-Di-tert-butylphenol (analytical standard)

  • This compound (internal standard)

  • Ethanol (B145695) (absolute, for stock solutions)

  • Sodium Chloride (NaCl)

  • Deionized water

  • SPME vials (20 mL) with caps (B75204) and septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 g/L): Prepare individual stock solutions of 2,4-Di-tert-butylphenol and this compound in ethanol.

  • Internal Standard Working Solution (5 mg/L): Dilute the this compound stock solution with ethanol to a concentration of 5 mg/L.

  • Calibration Standards: Prepare a series of calibration standards by diluting the 2,4-Di-tert-butylphenol stock solution in a suitable matrix blank (e.g., 12% ethanol for wine analysis) to cover the expected concentration range (e.g., 1-100 µg/L).

3. Sample Preparation (Headspace SPME for Wine Samples)

  • Place 10 mL of the wine sample into a 20-mL SPME vial.

  • Add approximately 2 g of NaCl.

  • Spike the sample with 50 µL of the 5 mg/L this compound internal standard solution.

  • Immediately cap the vial.

  • Incubate the vial at 40 °C for 20 minutes while exposing the SPME fiber to the headspace.

The following diagram outlines the experimental workflow for sample preparation and analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 10 mL Sample in Vial NaCl Add 2 g NaCl Sample->NaCl IS_spike Spike with 50 µL 2,4-DTBP-d21 (5 mg/L) NaCl->IS_spike Cap Cap Vial IS_spike->Cap Incubate Incubate at 40°C (20 min) Cap->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Desorb Fiber in GC Injector Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM/MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: GC-MS analysis workflow.

4. GC-MS Parameters

The following GC-MS parameters are recommended and can be optimized based on the specific instrument and matrix.[3][4]

GC Parameter Setting
Column5MS UI 30 m x 0.25 mm x 0.25 µm (or equivalent)
Injector Temperature260 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1 mL/min
Oven Program50 °C, then 10 °C/min to 300 °C, hold for 3 minutes
Transfer Line Temp.300 °C
MS Parameter Setting
Source Temperature250 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Suggested Ions for SIM Mode:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
2,4-Di-tert-butylphenol191206
This compound211227

Note: The optimal ions should be determined by analyzing the mass spectra of the pure standards.

5. Data Analysis and Quantification

  • Identify the peaks for 2,4-Di-tert-butylphenol and this compound based on their retention times and characteristic ions.

  • Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.

  • Calculate the peak area ratio of 2,4-Di-tert-butylphenol to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 2,4-Di-tert-butylphenol in the samples by interpolating their peak area ratios on the calibration curve.

This application note provides a comprehensive framework for the quantitative analysis of 2,4-Di-tert-butylphenol in various matrices using this compound as an internal standard by GC-MS. The use of an isotope-labeled internal standard ensures high accuracy and reliability of the results. The provided protocol, adapted from established methods, can be optimized for specific laboratory instrumentation and sample types to achieve robust and reproducible quantification of this important environmental and industrial compound.

References

Application Notes and Protocols for the Use of 2,4-Di-tert-butylphenol-d21 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,4-Di-tert-butylphenol-d21 (2,4-DTBP-d21), a deuterated stable isotope-labeled analog of 2,4-Di-tert-butylphenol (2,4-DTBP), in metabolic studies. The inclusion of detailed protocols, data presentation tables, and workflow diagrams is intended to facilitate the design and execution of robust experiments to elucidate the absorption, distribution, metabolism, and excretion (ADME) of 2,4-DTBP.

Introduction to 2,4-Di-tert-butylphenol and the Role of Stable Isotope Labeling

2,4-Di-tert-butylphenol is an organic compound used as an intermediate in the manufacturing of antioxidants and UV stabilizers.[1] It is also a naturally occurring secondary metabolite in various organisms.[2][3] Due to its widespread presence and biological activities, including antioxidant and anti-inflammatory properties, understanding its metabolic fate is of significant interest.[4][5]

Stable isotope labeling with deuterium (B1214612) is a powerful technique in drug metabolism studies.[6] By replacing hydrogen atoms with deuterium, 2,4-DTBP-d21 becomes a valuable tracer that is chemically identical to its unlabeled counterpart but distinguishable by mass spectrometry.[2] This allows for precise tracking of the parent compound and its metabolites in complex biological matrices without the safety concerns associated with radioactive isotopes.

Applications of this compound in Metabolic Research

The primary applications of 2,4-DTBP-d21 in metabolic studies include:

  • Metabolite Identification: Differentiating true metabolites from background ions in mass spectrometry data. The unique isotopic signature of 2,4-DTBP-d21 and its metabolites allows for their confident identification.

  • Pharmacokinetic (PK) Studies: Accurately quantifying the concentration of 2,4-DTBP in biological fluids over time to determine key PK parameters such as half-life, clearance, and volume of distribution.

  • Mass Balance Studies: Determining the routes and rates of excretion of 2,4-DTBP and its metabolites.

  • Internal Standard for Quantitative Bioanalysis: Using 2,4-DTBP-d21 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to ensure accurate and precise quantification of unlabeled 2,4-DTBP.[7]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of 2,4-DTBP using 2,4-DTBP-d21 as a tracer.

Materials:

  • 2,4-Di-tert-butylphenol (unlabeled)

  • This compound

  • Vehicle for dosing (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Dose Preparation: Prepare a dosing solution containing a 1:1 mixture of unlabeled 2,4-DTBP and 2,4-DTBP-d21 in the chosen vehicle. A typical dose might be 10 mg/kg.

  • Animal Dosing: Administer the dosing solution to a cohort of rats (n=5 per time point) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol assesses the metabolic stability of 2,4-DTBP in vitro.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (final concentration 0.5 mg/mL), and 2,4-DTBP-d21 (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the quenched sample and centrifuge at 10,000 x g for 5 minutes to precipitate the proteins.

  • Supernatant Collection: Collect the supernatant for LC-MS analysis.

Sample Preparation and LC-MS/MS Analysis

This protocol describes the extraction and analysis of 2,4-DTBP and its metabolites from plasma samples.

Materials:

  • Plasma samples from the in vivo study

  • Internal Standard (IS): A deuterated analog of a known metabolite, e.g., 2-tert-butyl-4-(2-hydroxy-1,1-dimethylethyl)phenol-d9 (DTBP-4-OH-d9).[7]

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

  • UHPLC-MS/MS system

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of 50:50 methanol:water.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound and its metabolites.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific parent-to-product ion transitions for 2,4-DTBP, 2,4-DTBP-d21, and potential metabolites.

Data Presentation

Quantitative data from metabolic studies should be presented in clear and concise tables to allow for easy interpretation and comparison.

Table 1: Pharmacokinetic Parameters of 2,4-DTBP in Rats (Hypothetical Data)

ParameterUnitValue (Mean ± SD)
Cmaxng/mL850 ± 120
Tmaxh2.0 ± 0.5
AUC(0-t)ngh/mL4500 ± 650
AUC(0-inf)ngh/mL4800 ± 700
t1/2h6.5 ± 1.2
CL/FmL/h/kg2.1 ± 0.4
Vz/FL/kg19.8 ± 3.5

Table 2: In Vitro Metabolic Stability of 2,4-DTBP in Human Liver Microsomes (Hypothetical Data)

Time (min)% Parent Compound Remaining (Mean ± SD)
0100 ± 0.0
592.5 ± 3.1
1578.3 ± 4.5
3060.1 ± 5.2
6035.8 ± 6.8
In vitro t1/2 (min) 45.2
Intrinsic Clearance (µL/min/mg protein) 15.3

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Metabolic Study

G Figure 1. In Vivo Metabolic Study Workflow cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Dose Dose Preparation (1:1 mixture of 2,4-DTBP and 2,4-DTBP-d21) Animal Animal Dosing (Oral Gavage) Dose->Animal Blood Blood Sampling (Time Course) Animal->Blood Plasma Plasma Preparation (Centrifugation) Blood->Plasma Extraction Sample Extraction (Protein Precipitation/SPE) Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis (Pharmacokinetic Modeling) LCMS->Data Report Reporting Data->Report

Figure 1. Workflow for an in vivo metabolic study of 2,4-DTBP.

Putative Metabolic Pathway of 2,4-Di-tert-butylphenol

Based on the identification of hydroxylated metabolites for similar phenolic compounds, a putative metabolic pathway for 2,4-DTBP is proposed. The use of 2,4-DTBP-d21 would be instrumental in confirming these transformations. A known metabolite is 2-tert-butyl-4-(2-hydroxy-1,1-dimethylethyl)phenol (DTBP-4-OH).[7]

G Figure 2. Putative Metabolic Pathway of 2,4-DTBP DTBP 2,4-Di-tert-butylphenol Metabolite1 Phase I Metabolism (Hydroxylation) DTBP->Metabolite1 Hydroxylated_DTBP 2-tert-butyl-4-(2-hydroxy- 1,1-dimethylethyl)phenol (DTBP-4-OH) Metabolite1->Hydroxylated_DTBP Metabolite2 Phase II Metabolism (Conjugation) Hydroxylated_DTBP->Metabolite2 Glucuronide Glucuronide/Sulfate Conjugates Metabolite2->Glucuronide Excretion Excretion (Urine/Feces) Glucuronide->Excretion

Figure 2. A proposed metabolic pathway for 2,4-Di-tert-butylphenol.

Logical Relationship for Metabolite Identification using 2,4-DTBP-d21

G Figure 3. Logic for Metabolite Identification cluster_input Input Data cluster_process Data Processing cluster_output Output LCMS_Data LC-MS/MS Data from In Vivo/In Vitro Study Peak_Picking Peak Picking and Alignment LCMS_Data->Peak_Picking Isotope_Pattern Isotopic Pattern Recognition Peak_Picking->Isotope_Pattern Mass_Shift Mass Shift Analysis (d21 vs. d0) Isotope_Pattern->Mass_Shift Metabolite_ID Confident Metabolite Identification Mass_Shift->Metabolite_ID

Figure 3. Logical workflow for identifying metabolites using stable isotope labeling.

References

Application Notes and Protocols for 2,4-Di-tert-butylphenol-d21 in Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound recognized for its antioxidant properties.[1] Its deuterated analog, 2,4-Di-tert-butylphenol-d21, is a valuable tool in research, primarily utilized as an internal standard for analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of these compounds, with a special focus on the implications of deuteration.

The antioxidant activity of phenolic compounds like 2,4-DTBP stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, a mechanism known as hydrogen atom transfer (HAT).[3][4] The substitution of hydrogen with deuterium, a heavier isotope, can significantly alter the rate of this transfer, a phenomenon known as the kinetic isotope effect.[5] Studies have shown that the rate of hydrogen abstraction from deuterated phenols is substantially lower than from their non-deuterated counterparts.[5][6] Specifically, the rate constants for the reaction of deuterated 2,6-di-t-butylphenol with the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) were found to be less than 15% of those for the corresponding non-deuterated phenol.[6] This suggests that this compound would exhibit considerably lower antioxidant activity than 2,4-DTBP.

These application notes will detail the protocols for two common antioxidant assays, the DPPH and ABTS assays, and present available quantitative data for 2,4-DTBP. The role of this compound as an analytical standard will also be discussed in the context of these assays.

Data Presentation: Antioxidant Activity of 2,4-Di-tert-butylphenol

The antioxidant capacity of 2,4-Di-tert-butylphenol has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay, is a common metric for reporting antioxidant activity. A lower IC50 value indicates a higher antioxidant potency.

AssayIC50 Value (µg/mL)Reference
DPPH Radical Scavenging Assay60[7]
ABTS Radical Scavenging Assay17[7]
Metal Chelating Assay20[7]

Experimental Protocols

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color of the DPPH solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.

Materials:

  • 2,4-Di-tert-butylphenol (2,4-DTBP)

  • This compound (for use as an analytical standard, if desired)

  • DPPH (2,2-Diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent for lipophilic compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Test Solutions:

    • Prepare a stock solution of 2,4-DTBP in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 500, and 1000 µg/mL).

    • Prepare similar dilutions for the positive control.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with methanol (blank).

    • A_sample is the absorbance of the DPPH solution with the test compound or positive control.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value is the concentration required to inhibit 50% of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution by an antioxidant leads to a decolorization that is measured spectrophotometrically.

Materials:

  • 2,4-Di-tert-butylphenol (2,4-DTBP)

  • This compound (for use as an analytical standard, if desired)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or other suitable solvent for lipophilic compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Solutions:

    • Prepare a stock solution of 2,4-DTBP in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 500, and 1000 µg/mL).[7]

    • Prepare similar dilutions for the positive control.

  • Assay:

    • To each well of a 96-well microplate, add 190 µL of the ABTS•+ working solution.

    • Add 10 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ working solution with methanol (blank).

    • A_sample is the absorbance of the ABTS•+ working solution with the test compound or positive control.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value is the concentration required to inhibit 50% of the ABTS•+ radical.

Mandatory Visualizations

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) Phenol 2,4-Di-tert-butylphenol (ArOH) Phenoxyl_Radical Phenoxyl Radical (ArO•) Phenol->Phenoxyl_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: General mechanism of antioxidant action for phenolic compounds via Hydrogen Atom Transfer (HAT).

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mixing Mix DPPH Solution with Sample/Control/Blank in 96-well plate prep_dpph->mixing prep_samples Prepare Serial Dilutions of 2,4-DTBP & Control prep_samples->mixing incubation Incubate in Dark (30 min, RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation % Scavenging Activity & IC50 Determination measurement->calculation

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow prep_abts_radical Prepare ABTS•+ Stock Solution (ABTS + K2S2O8, 12-16h) prep_working_sol Dilute ABTS•+ Stock to Absorbance ~0.7 at 734 nm prep_abts_radical->prep_working_sol mixing Mix ABTS•+ Working Solution with Sample/Control/Blank in 96-well plate prep_working_sol->mixing prep_samples Prepare Serial Dilutions of 2,4-DTBP & Control prep_samples->mixing incubation Incubate in Dark (30 min, RT) mixing->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation % Scavenging Activity & IC50 Determination measurement->calculation

Caption: Experimental workflow for the ABTS radical scavenging assay.

Discussion and Conclusion

The provided protocols offer standardized methods to evaluate the antioxidant activity of 2,4-Di-tert-butylphenol. The quantitative data presented clearly indicates that 2,4-DTBP is an effective antioxidant in vitro.

Researchers should consider the lipophilic nature of 2,4-DTBP and ensure its complete solubilization in the chosen solvent for accurate and reproducible results in antioxidant assays. The provided protocols, tables, and diagrams offer a comprehensive guide for scientists and professionals in the fields of research and drug development to effectively utilize and understand the properties of 2,4-Di-tert-butylphenol and its deuterated analog in the context of antioxidant activity assessment.

References

Application Notes & Protocols for the Analysis of 2,4-Di-tert-butylphenol in Environmental Samples Using 2,4-Di-tert-butylphenol-d21 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

2,4-Di-tert-butylphenol (B135424) (2,4-DTBP) is a phenolic compound used as an antioxidant and stabilizer in various industrial applications, including plastics, lubricants, and fuels.[1][2] Its widespread use and potential for environmental release have led to its classification as an emerging environmental contaminant.[3][4] Accurate and sensitive quantification of 2,4-DTBP in environmental matrices such as water, soil, and sediment is crucial for assessing its environmental fate, exposure risks, and potential toxicological impacts.

This document provides a detailed protocol for the determination of 2,4-DTBP in environmental samples using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution method. The use of a deuterated internal standard, 2,4-Di-tert-butylphenol-d21, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5]

2. Principle

This method is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, this compound, is added to the environmental sample prior to extraction. The sample is then subjected to an extraction procedure to isolate the native 2,4-DTBP and the added internal standard. For water samples, solid-phase extraction (SPE) is employed, while for soil and sediment samples, solvent extraction, potentially enhanced by ultrasonication, is used. The resulting extract is then concentrated and analyzed by GC-MS. Quantification is achieved by comparing the peak area of the native 2,4-DTBP to that of the deuterated internal standard.

3. Experimental Protocols

3.1. Reagents and Standards

  • 2,4-Di-tert-butylphenol (purity ≥ 99%)

  • This compound (purity ≥ 98%, isotopic purity ≥ 99 atom % D)

  • Methanol, Acetone (B3395972), Dichloromethane (B109758), n-Hexane (all HPLC or pesticide residue grade)

  • Anhydrous Sodium Sulfate (B86663) (ACS grade, baked at 400°C for 4 hours)

  • Hydrochloric Acid (HCl), concentrated (ACS grade)

  • Nitrogen gas (high purity)

  • Deionized water (18.2 MΩ·cm)

3.2. Standard Solutions

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of 2,4-DTBP and 2,4-DTBP-d21 into separate 10 mL volumetric flasks and dissolve in methanol.

  • Working Standard Solutions (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the primary stock solution of 2,4-DTBP in n-hexane.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the 2,4-DTBP-d21 primary stock solution in methanol.

3.3. Sample Collection and Preservation

  • Water: Collect water samples in 1 L amber glass bottles. If residual chlorine is present, add ~80 mg of sodium thiosulfate (B1220275) per liter. Acidify the sample to pH < 2 with concentrated HCl. Store at 4°C and extract within 7 days.

  • Soil and Sediment: Collect samples in wide-mouthed glass jars. Store at 4°C and extract within 14 days.

3.4. Sample Preparation

3.4.1. Water Samples (Solid-Phase Extraction - SPE)

  • To a 1 L water sample, add a known amount of the 2,4-DTBP-d21 internal standard spiking solution to achieve a final concentration of approximately 20-50 ng/L.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH < 2).

  • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.

  • Elute the analytes with 2 x 5 mL of dichloromethane into a collection vial.

  • Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.4.2. Soil and Sediment Samples (Ultrasonic-Assisted Solvent Extraction)

  • Homogenize the soil/sediment sample. Weigh 10 g (dry weight) of the sample into a glass centrifuge tube.

  • Spike the sample with a known amount of the 2,4-DTBP-d21 internal standard spiking solution.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane.

  • Place the tube in an ultrasonic bath and extract for 15-30 minutes.[6][7]

  • Centrifuge the sample at 2500 rpm for 10 minutes and carefully decant the supernatant into a clean tube.

  • Repeat the extraction (steps 3-5) two more times with fresh solvent.

  • Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode, 280°C

  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source: Electron Ionization (EI) at 70 eV, 230°C

  • MS Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Data Presentation

Table 1: GC-MS SIM Parameters for 2,4-DTBP and 2,4-DTBP-d21

CompoundRetention Time (approx. min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
2,4-Di-tert-butylphenol12.5191206, 149
This compound12.4212227, 164

Note: Retention times are approximate and should be confirmed by analyzing standards on the specific instrument used. Ions for the deuterated standard are predicted based on the fragmentation pattern of the native compound.

Table 2: Typical Method Performance Data (Illustrative)

ParameterWater (SPE-GC-MS)Soil (UAE-GC-MS)
Linearity (R²)> 0.995> 0.995
Limit of Detection (LOD)0.5 - 2.0 ng/L0.1 - 0.5 µg/kg
Limit of Quantitation (LOQ)1.5 - 6.0 ng/L0.3 - 1.5 µg/kg
Recovery (%)85 - 110%80 - 115%
Precision (RSD %)< 15%< 20%

Note: These are typical performance values and should be established for each laboratory and matrix type.

5. Mandatory Visualization

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_water Water Sample cluster_soil Soil/Sediment Sample cluster_analysis Analysis sample Environmental Sample (Water, Soil, or Sediment) spike Spike with 2,4-DTBP-d21 Internal Standard sample->spike spe Solid-Phase Extraction (SPE) (C18 Cartridge) spike->spe Water Matrix uae Ultrasonic-Assisted Solvent Extraction spike->uae Solid Matrix concentrate Extract Concentration (N2 Evaporation) spe->concentrate uae->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data Data Processing (Peak Integration & Quantification) gcms->data report Final Report (Concentration of 2,4-DTBP) data->report

Caption: Workflow for the analysis of 2,4-DTBP in environmental samples.

6. Quality Control

  • Method Blank: A method blank (reagent water for water analysis, clean sand for soil analysis) should be processed with each batch of samples to check for contamination.

  • Laboratory Control Spike (LCS): A clean matrix spiked with a known concentration of 2,4-DTBP should be analyzed with each batch to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of replicate samples should be spiked with a known concentration of 2,4-DTBP to evaluate matrix effects on recovery and precision.

  • Internal Standard Response: The peak area of 2,4-DTBP-d21 should be monitored in all samples and standards. Significant deviation may indicate a problem with the sample preparation or injection.

The described protocol provides a robust and reliable method for the quantification of 2,4-Di-tert-butylphenol in various environmental matrices. The use of the deuterated internal standard, this compound, in an isotope dilution GC-MS analysis ensures high-quality data suitable for environmental monitoring and risk assessment. Adherence to the detailed experimental procedures and quality control measures is essential for obtaining accurate and defensible results.

References

Application of 2,4-Di-tert-butylphenol-d21 in the Quantitative Analysis of 2,4-Di-tert-butylphenol in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound utilized as an antioxidant and stabilizer in the manufacturing of plastics and other polymers.[1] Its presence in food products is primarily due to its migration from food contact materials, such as packaging, and as a degradation product of other antioxidants like tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168).[2][3] Due to its potential endocrine-disrupting properties, monitoring the levels of 2,4-DTBP in various foodstuffs is a significant concern for food safety.[3]

Accurate quantification of 2,4-DTBP in complex food matrices requires a robust analytical methodology. The use of a deuterated internal standard, such as 2,4-Di-tert-butylphenol-d21, is the gold standard for achieving high precision and accuracy in quantitative analysis, particularly with chromatographic and mass spectrometric techniques.[4][5] The deuterated internal standard closely mimics the chemical and physical properties of the analyte, allowing it to compensate for variations during sample preparation, extraction, and instrumental analysis, thereby minimizing errors and improving the reliability of the results.[4][5]

This application note provides a detailed protocol for the determination of 2,4-DTBP in various food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis, with this compound serving as the internal standard.

Analytical Principle

The methodology involves the extraction of 2,4-DTBP from a homogenized food sample using an acetonitrile-based extraction, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). This compound is introduced at the beginning of the sample preparation process to correct for any analyte losses. The final extract is then analyzed by GC-MS, where the quantification of 2,4-DTBP is based on the ratio of its peak area to that of the deuterated internal standard.

Data Presentation

Table 1: Method Validation Parameters for the Analysis of 2,4-Di-tert-butylphenol in Food Simulants

ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)0.5 - 2.0 µg/kg
Limit of Quantification (LOQ)1.5 - 6.0 µg/kg
Recovery85 - 110%
Precision (RSD)< 15%

Note: The values presented are representative and may vary depending on the specific food matrix and instrumentation.

Table 2: Reported Concentration Ranges of 2,4-Di-tert-butylphenol in Various Food Samples

Food MatrixConcentration Range (ng/g)Reference
Vegetables1.4 - 10.6[6]
Meat2.7 - 26.4[6]
Livertr - 34.2[6]
Fish (muscle)tr - 21.6[6]
Fish (viscera)tr[6]

tr: trace amounts detected

Experimental Protocols

Materials and Reagents
  • 2,4-Di-tert-butylphenol (analytical standard, >99% purity)

  • This compound (internal standard, >98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB)

  • Deionized water

  • Food samples (e.g., vegetables, fish, fatty foods)

Instrumentation
  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Sample Preparation and Extraction (Modified QuEChERS)
  • Homogenization: Homogenize a representative portion of the food sample. For solid samples, a high-speed blender can be used.

  • Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with a known amount of this compound solution in acetonitrile.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent. For pigmented samples, 7.5 mg of GCB can be added.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

GC-MS Analysis
  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Interface Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 2,4-Di-tert-butylphenol: m/z 191 (quantifier), 206 (qualifier)

    • This compound: m/z 212 (quantifier), 227 (qualifier)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis Homogenization 1. Sample Homogenization Weighing 2. Weighing & Spiking with 2,4-DTBP-d21 Homogenization->Weighing Extraction 3. Acetonitrile Extraction (MgSO4, NaCl) Weighing->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE 5. Dispersive SPE (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Evaporation 7. Evaporation & Reconstitution Centrifugation2->Evaporation GCMS 8. GC-MS Analysis (SIM) Evaporation->GCMS Quantification 9. Quantification using Internal Standard GCMS->Quantification

Caption: Experimental workflow for the analysis of 2,4-DTBP in food.

Logical_Relationship Analyte 2,4-DTBP (Analyte of Interest) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS 2,4-DTBP-d21 (Internal Standard) IS->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Result Accurate Quantification GCMS->Result

Caption: Role of the deuterated internal standard in the analytical process.

References

Application of 2,4-Di-tert-butylphenol-d21 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound with known antioxidant and anti-inflammatory properties. It is found in various natural sources and is also used as an industrial chemical.[1][2][3][4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2,4-DTBP is crucial for evaluating its therapeutic potential and toxicological risk. Pharmacokinetic (PK) studies are essential for determining these parameters. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification of the analyte in biological matrices. 2,4-Di-tert-butylphenol-d21 (2,4-DTBP-d21) is the deuterated analog of 2,4-DTBP and serves as an ideal internal standard for quantitative analysis in pharmacokinetic studies by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[6] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection.

Principle of Use

In a typical pharmacokinetic study, a known concentration of 2,4-DTBP-d21 is spiked into biological samples (e.g., plasma, urine) containing unknown concentrations of 2,4-DTBP. Both the analyte and the internal standard are extracted and analyzed simultaneously. The ratio of the analytical signal of 2,4-DTBP to that of 2,4-DTBP-d21 is used to calculate the concentration of 2,4-DTBP in the sample. This ratiometric measurement corrects for variations in extraction efficiency, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the results.

Advantages of this compound as an Internal Standard

  • High Analytical Accuracy and Precision: Co-elution with the unlabeled analyte in chromatography allows for effective compensation for matrix effects and other sources of analytical variability.

  • Minimal Isotopic Effect: The high degree of deuteration in 2,4-DTBP-d21 ensures a significant mass shift from the unlabeled compound, preventing isotopic cross-talk and minimizing any potential kinetic isotope effects.

  • Improved Method Ruggedness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to day-to-day variations in experimental conditions.

Experimental Protocols

Protocol 1: Quantification of 2,4-Di-tert-butylphenol in Plasma using LC-MS/MS

This protocol describes a general procedure for the quantification of 2,4-DTBP in plasma samples obtained from a pharmacokinetic study, using 2,4-DTBP-d21 as an internal standard.

1. Materials and Reagents

  • 2,4-Di-tert-butylphenol (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank plasma (from the same species as the study subjects)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,4-DTBP and 2,4-DTBP-d21 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 2,4-DTBP by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of 2,4-DTBP-d21 by diluting the primary stock solution with methanol.

3. Sample Preparation (Solid Phase Extraction)

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL 2,4-DTBP-d21).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 2,4-DTBP: Precursor ion (m/z) → Product ion (m/z)

      • 2,4-DTBP-d21: Precursor ion (m/z) → Product ion (m/z)

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (2,4-DTBP / 2,4-DTBP-d21) against the concentration of the calibration standards.

  • Determine the concentration of 2,4-DTBP in the plasma samples by interpolating their peak area ratios from the calibration curve.

  • Use pharmacokinetic software to calculate key PK parameters.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of 2,4-Di-tert-butylphenol following Oral Administration

ParameterUnitValue
Cmax (Maximum Concentration)ng/mL850
Tmax (Time to Cmax)h2.0
AUC (0-t) (Area Under the Curve)ng·h/mL4500
AUC (0-inf)ng·h/mL4800
t1/2 (Half-life)h6.5
CL/F (Apparent Clearance)L/h/kg0.25
Vd/F (Apparent Volume of Distribution)L/kg2.3

Mandatory Visualization

Pharmacokinetic_Study_Workflow cluster_prestudy Pre-Study Preparation cluster_study In-Life Phase cluster_analysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis prep Preparation of Dosing Solution (2,4-DTBP) dosing Oral Administration of 2,4-DTBP prep->dosing is_prep Preparation of Internal Standard (2,4-DTBP-d21) sample_prep Sample Preparation (SPE with 2,4-DTBP-d21) is_prep->sample_prep animal_acclimatization Animal Acclimatization animal_acclimatization->dosing sampling Serial Blood Sampling dosing->sampling Time points processing Plasma Separation sampling->processing processing->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Processing and Quantification lcms->data_analysis pk_modeling Pharmacokinetic Modeling data_analysis->pk_modeling report Report Generation pk_modeling->report

Caption: Workflow for a pharmacokinetic study of 2,4-Di-tert-butylphenol.

This application note provides a framework for the utilization of this compound in pharmacokinetic research. The detailed protocol and workflow offer a guide for researchers and professionals in drug development to design and execute robust studies for the quantitative analysis of 2,4-DTBP in biological matrices.

References

Application Notes and Protocols: 2,4-Di-tert-butylphenol in the Development of UV Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-Di-tert-butylphenol (2,4-DTBP) as a critical intermediate in the synthesis of high-performance UV stabilizers. The following sections detail the synthesis of key UV absorber classes derived from 2,4-DTBP, their mechanisms of action, and standardized protocols for evaluating their performance in polymeric materials.

Introduction to 2,4-Di-tert-butylphenol as a UV Stabilizer Intermediate

2,4-Di-tert-butylphenol (2,4-DTBP) is a sterically hindered phenolic compound that serves as a fundamental building block for a variety of polymer additives.[1] Its unique structure, featuring bulky tert-butyl groups at the ortho and para positions, imparts significant stability and makes it an ideal precursor for synthesizing high-performance antioxidants and UV stabilizers. The dominant application of 2,4-DTBP in this context is in the production of phosphite-based secondary antioxidants and benzotriazole-type ultraviolet (UV) absorbers.[1][2] These additives are crucial for protecting polymers such as polyolefins (polypropylene, polyethylene), polyesters, and styrenics from degradation caused by UV radiation, which leads to undesirable effects like discoloration (yellowing), cracking, and loss of mechanical properties.[3][4]

Synthesis of UV Stabilizers from 2,4-Di-tert-butylphenol

Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite (A Secondary Antioxidant and UV Stabilizer)

Tris(2,4-di-tert-butylphenyl)phosphite, commercially known as Irgafos 168, is a widely used secondary antioxidant that protects polymers during high-temperature processing and long-term service life.[1] It functions by decomposing hydroperoxides, which are formed during the photo-oxidation of the polymer.

Reaction Scheme:

Experimental Protocol:

A multi-stage process is typically employed for the synthesis of Tris(2,4-di-tert-butylphenyl)phosphite to ensure high purity and yield.

  • Preliminary Stage: 2,4-Di-tert-butylphenol is combined with 40-100% of the total amount of a catalyst (e.g., a tertiary amine like triethylamine) in a reaction vessel.

  • First Stage: The mixture from the preliminary stage is brought into contact with phosphorus trichloride (B1173362) (PCl₃). The reaction is allowed to proceed at a temperature of 55°C to 70°C under normal pressure for a dwell time of 15 to 40 minutes.

  • Second Stage: The reaction mixture is then heated to a temperature above 140°C under normal pressure. Any remaining catalyst can be added at this stage.

  • Third Stage: The reaction mixture is subjected to reduced pressure at a temperature of at least 186°C to drive the reaction to completion and remove volatile byproducts.

  • Isolation: The final product, Tris(2,4-di-tert-butylphenyl)phosphite, is then isolated from the reaction mixture. The process is typically carried out in the absence of a solvent.[5][6]

Synthesis of Benzotriazole (B28993) UV Absorbers

Benzotriazole UV absorbers are a class of compounds that protect materials by absorbing harmful UV radiation and dissipating it as harmless thermal energy. 2,4-DTBP is a common phenolic precursor for these absorbers. A representative example is the synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol.

General Synthesis Pathway:

The synthesis generally involves a two-step process:

  • Azo Coupling: Diazotization of an o-nitroaniline followed by coupling with 2,4-Di-tert-butylphenol to form a 2-nitroazobenzene (B8693682) intermediate.

  • Reductive Cyclization: The nitro group of the azobenzene (B91143) intermediate is reduced to an amine, which then undergoes intramolecular cyclization to form the benzotriazole ring.

Experimental Protocol for a Representative Benzotriazole UV Absorber (e.g., 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol):

  • Diazotization of o-nitroaniline: o-Nitroaniline is dissolved in a mixture of concentrated sulfuric acid and water. The solution is cooled to 0-5°C, and a solution of sodium nitrite (B80452) in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt solution.

  • Coupling Reaction: 2,4-Di-tert-butylphenol is dissolved in a suitable solvent such as xylenes. The diazonium salt solution is then added slowly to the phenol (B47542) solution at a controlled temperature (e.g., 10°C) over several hours.[7]

  • Intermediate Isolation: After the reaction is complete, the organic phase containing the 2-hydroxy-2'-nitro-di-tert-butylazobenzene intermediate is separated, washed, and the solvent is removed.

  • Reductive Cyclization: The isolated intermediate is dissolved in a suitable solvent (e.g., xylene) and subjected to catalytic hydrogenation using a catalyst such as platinum on carbon in the presence of an amine.[8] The reaction is carried out under a hydrogen atmosphere until the reduction is complete.

  • Product Isolation and Purification: The catalyst is filtered off, and the solvent is removed. The crude product is then purified by recrystallization from a suitable solvent like methanol (B129727) to yield the final benzotriazole UV absorber.[7]

Mechanisms of UV Stabilization

Phosphite (B83602) Antioxidants

Tris(2,4-di-tert-butylphenyl)phosphite acts as a secondary antioxidant by decomposing hydroperoxides (ROOH) into non-radical, stable products. This prevents the chain-scission and cross-linking reactions that lead to polymer degradation.

Phosphite_Mechanism cluster_phosphite Action of Tris(2,4-di-tert-butylphenyl)phosphite Polymer Radical (P•) Polymer Radical (P•) Peroxy Radical (POO•) Peroxy Radical (POO•) Polymer Radical (P•)->Peroxy Radical (POO•) + O₂ Hydroperoxide (POOH) Hydroperoxide (POOH) Peroxy Radical (POO•)->Hydroperoxide (POOH) + PH Alkoxy Radical (PO•) + Hydroxyl Radical (•OH) Alkoxy Radical (PO•) + Hydroxyl Radical (•OH) Hydroperoxide (POOH)->Alkoxy Radical (PO•) + Hydroxyl Radical (•OH) UV light / Heat Stable Alcohol (POH) Stable Alcohol (POH) Hydroperoxide (POOH)->Stable Alcohol (POH) + P(OR)₃ Alkoxy Radical (PO•) Alkoxy Radical (PO•) Further Degradation Further Degradation Alkoxy Radical (PO•)->Further Degradation Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Hydroxyl Radical (•OH)->Further Degradation P(OR)₃ Phosphite (Irgafos 168) Phosphate\n(Oxidized form) Phosphate (Oxidized form) P(OR)₃->Phosphate\n(Oxidized form) + POOH

Caption: Antioxidant mechanism of phosphite stabilizers.

Benzotriazole UV Absorbers

Phenolic benzotriazoles function via an efficient photophysical process called Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing a UV photon, the molecule undergoes a rapid and reversible tautomerization, dissipating the energy as harmless heat.

ESIPT_Mechanism Ground State (Enol) Ground State (Enol) Excited State (Enol*) Excited State (Enol*) Ground State (Enol)->Excited State (Enol*) UV Photon Absorption Excited State (Keto*) Excited State (Keto*) Excited State (Enol*)->Excited State (Keto*) Ultrafast Proton Transfer Ground State (Keto) Ground State (Keto) Excited State (Keto*)->Ground State (Keto) Non-radiative Decay (Heat) Ground State (Keto)->Ground State (Enol) Proton Transfer Back

Caption: ESIPT mechanism of benzotriazole UV absorbers.

Performance Evaluation of UV Stabilizers

The effectiveness of UV stabilizers is assessed by subjecting polymer samples containing the additives to accelerated weathering and measuring the changes in their physical and optical properties over time.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_analysis Performance Analysis Polymer Resin Polymer Resin Compounding Compounding Polymer Resin->Compounding Film/Plaque Formation Film/Plaque Formation Compounding->Film/Plaque Formation UV Stabilizer UV Stabilizer UV Stabilizer->Compounding Exposure to UV, Heat, Moisture Exposure to UV, Heat, Moisture Film/Plaque Formation->Exposure to UV, Heat, Moisture Colorimetry (Yellowness Index) Colorimetry (Yellowness Index) Exposure to UV, Heat, Moisture->Colorimetry (Yellowness Index) Mechanical Testing (Tensile Strength) Mechanical Testing (Tensile Strength) Exposure to UV, Heat, Moisture->Mechanical Testing (Tensile Strength) Spectroscopy (Carbonyl Index) Spectroscopy (Carbonyl Index) Exposure to UV, Heat, Moisture->Spectroscopy (Carbonyl Index)

Caption: Workflow for evaluating UV stabilizer performance.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

  • Materials: Polymer resin (e.g., polypropylene), UV stabilizer (e.g., Tris(2,4-di-tert-butylphenyl)phosphite or a benzotriazole derivative), and a control sample without stabilizer.

  • Compounding: Dry blend the polymer resin with the desired concentration of the UV stabilizer (typically 0.1-1.0% by weight).

  • Melt Processing: Process the blend using a twin-screw extruder to ensure homogeneous dispersion of the stabilizer within the polymer matrix.

  • Specimen Formation: Prepare test specimens by injection molding or film casting to the required dimensions for subsequent testing.

Protocol 2: Accelerated Weathering

  • Apparatus: Use a xenon-arc or fluorescent UV accelerated weathering chamber that complies with standards such as ASTM G155, ISO 4892-2, or ASTM D4329.

  • Exposure Conditions: Set the chamber to a specific cycle of UV irradiation, temperature, and humidity to simulate outdoor conditions. A common cycle for plastics is:

    • Light Cycle: 102 minutes of UV irradiation at a specified irradiance (e.g., 0.55 W/m² at 340 nm), a black panel temperature of 63°C, and 50% relative humidity.

    • Dark/Water Spray Cycle: 18 minutes of light off with a continuous water spray onto the samples.

  • Exposure Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours), with periodic removal of samples for analysis.

Protocol 3: Performance Analysis

  • Color Measurement (Yellowness Index):

    • Measure the yellowness index (YI) of the samples before and after weathering using a spectrophotometer or colorimeter according to ASTM E313.

    • Calculate the change in yellowness index (ΔYI) as a measure of discoloration.

  • Mechanical Property Testing (Tensile Strength):

    • Conduct tensile tests on the weathered and unweathered samples according to ASTM D638.

    • Determine the tensile strength and elongation at break. The retention of these properties is an indicator of the stabilizer's effectiveness.

  • Spectroscopic Analysis (Carbonyl Index):

    • Obtain Fourier-transform infrared (FTIR) spectra of the polymer films.

    • Calculate the carbonyl index by taking the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to a reference peak that does not change with degradation (e.g., a C-H stretching peak). An increase in the carbonyl index signifies polymer oxidation.

Quantitative Performance Data

The following tables summarize typical performance data for UV stabilizers derived from 2,4-DTBP in common polymers.

Table 1: UV-Vis Absorption Properties of a Benzotriazole UV Absorber Derived from 2,4-DTBP

UV AbsorberCAS Numberλmax 1 (nm)λmax 2 (nm)
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol3846-71-7~310~350
2-(5-Chloro-2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol3864-99-1~315~355

Table 2: Performance of Tris(2,4-di-tert-butylphenyl)phosphite in Polypropylene (B1209903)

FormulationAccelerated Weathering (Hours)Change in Yellowness Index (ΔYI)Tensile Strength Retention (%)
Polypropylene (Control)100015.245
Polypropylene + 0.2% Phosphite Stabilizer10004.585

Note: The data presented are representative and can vary based on the specific polymer grade, stabilizer concentration, and weathering conditions.

Table 3: Performance of a Benzotriazole UV Absorber in Polyethylene

FormulationAccelerated Weathering (Hours)Change in Yellowness Index (ΔYI)Elongation at Break Retention (%)
Polyethylene (Control)200020.830
Polyethylene + 0.3% Benzotriazole UV Absorber20006.178

Note: The data presented are representative and can vary based on the specific polymer grade, stabilizer concentration, and weathering conditions.

Synergistic Effects with Hindered Amine Light Stabilizers (HALS)

For enhanced protection, especially in polyolefins, UV absorbers and antioxidants derived from 2,4-DTBP are often used in combination with Hindered Amine Light Stabilizers (HALS). While phosphites primarily act as hydroperoxide decomposers, and benzotriazoles as UV screeners, HALS are radical scavengers. This multi-pronged approach to stabilization often results in a synergistic effect, providing superior long-term stability compared to the individual components. However, it is important to note that under certain conditions, antagonistic effects between phenolic antioxidants and HALS can occur, leading to discoloration.[9] Careful formulation and testing are therefore essential.

Conclusion

2,4-Di-tert-butylphenol is a cornerstone intermediate for the synthesis of highly effective UV stabilizers and antioxidants. Understanding the synthesis, mechanisms of action, and evaluation protocols for these additives is crucial for the development of durable and long-lasting polymeric materials for a wide range of applications. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of polymer science and material development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4-Di-tert-butylphenol-d21 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for optimizing the use of 2,4-Di-tert-butylphenol-d21 as an internal standard (IS) in analytical assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial in analytical chemistry?

An internal standard is a compound with chemical and physical properties similar to the analyte of interest, which is added at a constant, known concentration to every sample, calibrator, and quality control.[1] Its primary role is to compensate for variations during sample preparation and analysis, such as analyte loss during extraction or fluctuations in instrument response.[1][2] By using the ratio of the analyte signal to the IS signal for quantification, the precision and accuracy of the results are significantly improved.[1]

Q2: Why is a deuterated compound like this compound considered a "gold standard" internal standard?

Deuterated standards are stable isotope-labeled versions of the analyte. They are considered ideal because their chemical and physical properties are nearly identical to their non-labeled counterparts.[3] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, allowing them to effectively correct for variability throughout the analytical process.[3][4] Deuterated standards are particularly effective in mass spectrometry-based assays (e.g., GC-MS, LC-MS).

Q3: What is the main goal of optimizing the internal standard concentration?

The primary goal is to find a concentration that provides a stable, reproducible, and sufficiently intense signal without interfering with the analyte measurement. The ideal IS concentration should be high enough to be measured precisely but not so high that it saturates the detector or causes ion suppression. The added amount of the internal standard should be in an appropriate ratio to the analyte, considering the expected concentration range and the dynamic range of the instrument.[4]

Q4: What happens if the internal standard concentration is too high or too low?

  • Too High: A very high IS concentration can lead to detector saturation, where the instrument can no longer respond linearly to an increase in concentration. It can also cause ion suppression, negatively affecting the analyte's signal, and may lead to isotopic interference where the M+1 or M+2 isotopes of the standard contribute to the analyte's signal.[5]

  • Too Low: A concentration that is too low may result in a poor signal-to-noise ratio, leading to high variability (poor precision) in the IS response and compromising the accuracy of the quantification.[3]

Experimental Protocol: Optimizing IS Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for your assay.

Objective: To identify an IS concentration that yields a consistent response and improves the linearity and accuracy of the analyte's calibration curve.

Methodology:

  • Prepare Stock Solutions:

    • Analyte (2,4-Di-tert-butylphenol): Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like ethanol (B145695) or methanol.[6]

    • Internal Standard (this compound): Prepare a separate stock solution (e.g., 1 mg/mL) in the same solvent.[5]

  • Prepare Analyte Calibration Standards:

    • From the analyte stock solution, prepare a series of calibration standards that cover the expected concentration range of your samples (e.g., from the Lower Limit of Quantification, LLOQ, to the Upper Limit of Quantification, ULOQ).[7]

  • Prepare IS Working Solutions:

    • Prepare several different concentrations of the IS working solution (e.g., Low, Medium, High). A common starting point is to aim for an IS concentration that produces a response similar to the mid-point of the analyte's calibration range.

  • Spike and Analyze:

    • For each IS working concentration, spike a fixed volume into each of the analyte calibration standards.

    • Analyze these spiked standards using your established analytical method (e.g., GC-MS or LC-MS).

  • Data Evaluation:

    • For each IS concentration tested, plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

    • Evaluate the linearity (R²) of the resulting calibration curves.

    • Examine the precision (%RSD) of the IS peak area across all calibration points. The %RSD should ideally be ≤15%.[1]

    • Select the IS concentration that provides the best linearity and the lowest IS response variability.

Troubleshooting Guide

Q1: The peak area of my internal standard is highly variable across my sample batch. What should I do?

High variability in the IS signal can be caused by several factors. Inconsistent sample preparation is a common culprit. Ensure precise and consistent addition of the IS to every sample.[8] Matrix effects, where other components in the sample enhance or suppress the IS signal, can also cause variability.[9] If matrix effects are suspected, optimizing the sample clean-up procedure is recommended. Finally, check for instrument instability, such as fluctuations in source temperature or gas flows.[5]

Q2: My calibration curve is non-linear, especially at higher concentrations. How can I fix this?

Non-linearity can occur due to detector saturation or concentration-dependent ion suppression.[5] If the IS signal is very high, it may be saturating the detector; in this case, reducing the IS concentration is necessary. Sometimes, increasing the IS concentration can paradoxically improve linearity over a wide dynamic range by mitigating analyte-specific saturation effects.[10] Experimenting with different analyte-to-IS concentration ratios is key.

Q3: I observe that the deuterated internal standard elutes slightly earlier than the analyte. Is this a problem?

Yes, this can be a significant issue. Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated versions.[9] If the analyte and IS do not co-elute completely, they may experience different levels of matrix effects (ion suppression or enhancement), which compromises analytical accuracy.[9] To fix this, you may need to adjust your chromatographic method, perhaps by using a lower-resolution column to ensure both compounds elute as a single peak.[9]

Q4: I suspect my IS (this compound) is contributing to the signal of my analyte (2,4-Di-tert-butylphenol). How can I confirm and correct this?

This is known as isotopic contribution or crosstalk. It can happen if the isotopic purity of the standard is insufficient or if there's in-source fragmentation. To check for this, analyze a high-concentration solution of the internal standard alone and monitor the mass channel of the non-labeled analyte.[3] If a significant signal is detected, it confirms interference. Correction may require subtracting the contribution from the analyte signal or, preferably, obtaining a higher purity internal standard.

Data & Visualization

Data Tables

Table 1: Example IS Optimization Experiment Data

This table illustrates how to organize data when testing different IS concentrations against a set of analyte calibration standards.

Analyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
10505,000250,0000.020
505025,500255,0000.100
1005051,000260,0000.196
50050250,000248,0001.008
100050505,000251,0002.012

Table 2: Key Performance Criteria for Method Validation

This table summarizes common acceptance criteria for methods using an internal standard, based on regulatory guidelines.[1]

Performance CharacteristicAcceptance Criteria
Precision (%RSD) ≤15% (≤20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)
Matrix Factor (%CV) ≤15%
Calibration Curve (R²) ≥0.99

Diagrams

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_eval Phase 3: Evaluation prep_stocks Prepare Analyte & IS Stock Solutions prep_cal Create Analyte Calibration Standards prep_stocks->prep_cal prep_is Prepare Multiple IS Working Concentrations prep_stocks->prep_is spike Spike Each Cal Standard with each IS Concentration prep_cal->spike prep_is->spike analyze Analyze Samples (GC-MS / LC-MS) spike->analyze eval_linearity Assess Linearity (R²) analyze->eval_linearity eval_precision Check IS Precision (%RSD) analyze->eval_precision select Select Optimal IS Concentration eval_linearity->select eval_precision->select

Caption: Workflow for optimizing internal standard concentration.

G problem Problem Identified: High Variability in IS Signal (%RSD > 15%) cause1 Potential Cause 1: Inconsistent Pipetting problem->cause1 cause2 Potential Cause 2: Matrix Effects problem->cause2 cause3 Potential Cause 3: IS Degradation problem->cause3 solution1 Solution: Use Calibrated Pipettes or Autosampler for IS Addition cause1->solution1 solution2 Solution: Optimize Sample Clean-up (e.g., SPE, LLE) cause2->solution2 solution3 Solution: Check IS Storage Conditions & Prepare Fresh Solution cause3->solution3

Caption: Troubleshooting logic for high IS signal variability.

References

2,4-Di-tert-butylphenol-d21 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2,4-Di-tert-butylphenol-d21 in various laboratory solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the isotopic integrity of the compound during experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am preparing solutions of this compound. Which solvents are recommended to ensure its stability?

A: To maintain the isotopic purity of this compound, it is crucial to select solvents that minimize the risk of hydrogen-deuterium (H/D) exchange. Aprotic solvents are highly recommended for this purpose. Protic solvents, especially in the presence of trace amounts of water, acid, or base, can facilitate the exchange of deuterium (B1214612) atoms with protons.

Q2: What is hydrogen-deuterium (H/D) exchange and why is it a concern for this compound?

A: Hydrogen-deuterium (H/D) exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent. For this compound, this can compromise the isotopic enrichment of the standard, leading to inaccurate results in quantitative analyses like mass spectrometry or NMR. The exchange can occur at the hydroxyl (-OD) group and, under certain conditions, on the deuterated aromatic ring.[1]

Q3: Can I use methanol (B129727) or water to dissolve this compound?

A: It is generally not recommended to use protic solvents such as methanol or water for long-term storage of this compound solutions due to the high risk of H/D exchange.[1] If their use is unavoidable for an experimental procedure, the solutions should be prepared fresh and used immediately to minimize the extent of back-exchange.

Q4: How does pH affect the stability of this compound in solution?

A: The rate of H/D exchange on the aromatic ring of deuterated phenols is influenced by pH. Acidic conditions can accelerate this exchange process.[1] To preserve the integrity of the deuterium labels on the aromatic ring, it is advisable to work under neutral or near-neutral conditions and avoid strong acids or bases.[1]

Q5: My analytical results suggest a loss of deuterium from this compound. How can I troubleshoot this?

A: If you suspect a loss of deuterium, consider the following:

  • Solvent Choice: Confirm that you are using a dry, aprotic solvent. If you must use a protic solvent, prepare the solution immediately before use.

  • Moisture Contamination: Ensure your solvents are anhydrous and that your storage containers are dry and tightly sealed to prevent the introduction of atmospheric moisture.

  • pH of the Medium: Check the pH of your sample matrix. If it is acidic or basic, it may be promoting H/D exchange.

  • Storage Conditions: Store stock solutions in a dry, inert atmosphere, preferably at low temperatures as recommended on the product's certificate of analysis.

Q6: What are the best practices for storing solutions of this compound?

A: For optimal stability, solutions of this compound should be prepared in anhydrous, aprotic solvents. Store these solutions in tightly sealed vials, under an inert atmosphere (e.g., argon or nitrogen), and at the recommended storage temperature (typically 2-8°C or frozen). Minimize freeze-thaw cycles.

Stability of this compound in Common Solvents

The stability of this compound is inferred from the general behavior of deuterated phenols. The primary concern is the potential for H/D exchange.

Solvent ClassExamplesExpected StabilityKey Considerations
Aprotic Polar Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)High Recommended for stock solutions and long-term storage. Ensure the solvent is anhydrous.
Aprotic Non-Polar Hexane, Toluene, DichloromethaneHigh Suitable for storage, but solubility may be a consideration. Ensure the solvent is anhydrous.
Protic Polar Methanol, Ethanol, WaterLow to Moderate High risk of H/D exchange, especially at the hydroxyl group.[1] Use only for immediate experimental needs.
Protic Acidic/Basic Solutions with acidic or basic additivesVery Low H/D exchange is significantly accelerated.[1] Avoid for storing deuterated phenols.

Experimental Protocols

Protocol: Assessment of Isotopic Stability of this compound in a Chosen Solvent

This protocol outlines a general method to evaluate the stability of this compound in a specific solvent over time using mass spectrometry.

1. Materials:

  • This compound

  • Solvent to be tested (e.g., Methanol)

  • Anhydrous aprotic solvent for control (e.g., Acetonitrile)

  • High-purity standards of non-deuterated 2,4-Di-tert-butylphenol

  • LC-MS or GC-MS system

  • Appropriate vials and sample preparation equipment

2. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the anhydrous aprotic control solvent (e.g., 1 mg/mL in Acetonitrile).

    • Prepare a similar stock solution of this compound in the test solvent (e.g., 1 mg/mL in Methanol).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), dilute an aliquot of each stock solution to a suitable concentration for analysis.

    • Analyze the T=0 samples by LC-MS or GC-MS to determine the initial isotopic purity.

    • Store the stock solutions under controlled conditions (e.g., room temperature or 4°C).

    • At specified time intervals (e.g., 1, 4, 8, 24, and 48 hours), take aliquots from each stock solution, dilute, and analyze.

  • Mass Spectrometry Analysis:

    • Monitor the mass-to-charge ratio (m/z) for both the fully deuterated this compound and the non-deuterated 2,4-Di-tert-butylphenol.

    • Also, monitor for partially deuterated species that may appear due to H/D exchange.

  • Data Analysis:

    • Calculate the relative peak areas of the deuterated and non-deuterated species at each time point.

    • Plot the percentage of isotopic purity of this compound against time for both the control and test solvents.

    • A significant decrease in the relative abundance of the fully deuterated ion in the test solvent compared to the control indicates instability due to H/D exchange.

Visualizations

H_D_Exchange cluster_exchanged Exchanged Product DTBP_d21 R-OD DTBP_H R-OH DTBP_d21->DTBP_H H/D Exchange Solvent H-OR' Solvent->DTBP_H

Caption: Hydrogen-Deuterium (H/D) exchange at the hydroxyl group.

Stability_Workflow Start Prepare Solution of 2,4-DTBP-d21 in Test Solvent T0 T=0 Analysis (LC/GC-MS) Start->T0 Store Store Solution under Controlled Conditions T0->Store Timepoints Analyze at Time Intervals (T=1, 2, 4... hrs) Store->Timepoints Analyze Analyze Data: Compare Isotopic Purity to T=0 Timepoints->Analyze Stable Isotopically Stable Analyze->Stable Purity Unchanged Unstable H/D Exchange Occurred Analyze->Unstable Purity Decreased

Caption: Workflow for assessing isotopic stability.

References

Preventing isotopic exchange in 2,4-Di-tert-butylphenol-d21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange in 2,4-Di-tert-butylphenol-d21. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the isotopic integrity of your deuterated compound during experimentation.

Troubleshooting Guides

Guide 1: Diagnosing Unexpected Loss of Deuterium (B1214612) Label

If you observe a decrease in the isotopic purity of your this compound, this guide will help you identify the potential source of the H/D exchange.

Symptoms:

  • A decrease in the expected mass-to-charge ratio (m/z) in mass spectrometry analysis.

  • The appearance of signals corresponding to the unlabeled or partially deuterated compound in your analytical run.

  • Inconsistent quantitative results when using this compound as an internal standard.

Troubleshooting Workflow:

G cluster_solvent Solvent Issues cluster_ph pH Issues cluster_temp Temperature Issues cluster_storage Storage & Handling cluster_analysis Analytical Method start Unexpected Loss of Deuterium Observed solvent Check Solvent Type and Purity start->solvent ph Evaluate pH of the Medium start->ph temp Assess Temperature Conditions start->temp storage Review Storage and Handling start->storage analysis Investigate Analytical Method start->analysis protic Using Protic Solvents? (e.g., Methanol (B129727), Water) solvent->protic acid_base Exposure to Strong Acids or Bases? ph->acid_base high_temp Elevated Temperatures During Experiment or Storage? temp->high_temp improper_storage Stored in a Sealed, Dry, Inert Atmosphere? storage->improper_storage in_source Potential for In-Source Exchange in MS? analysis->in_source anhydrous Is the Aprotic Solvent Anhydrous? protic->anhydrous No solution_protic Switch to Aprotic Solvent (e.g., Acetonitrile (B52724), Dichloromethane) protic->solution_protic Yes solution_anhydrous Use Freshly Opened or Properly Dried Aprotic Solvent anhydrous->solution_anhydrous No solution_acid_base Adjust pH to Neutral or Mildly Acidic (pH 3-6) if Possible acid_base->solution_acid_base Yes solution_high_temp Conduct Experiments at Lower Temperatures and Store at or below 4°C high_temp->solution_high_temp Yes solution_improper_storage Store Under Inert Gas (Argon/Nitrogen) in a Tightly Sealed Vial improper_storage->solution_improper_storage No solution_in_source Optimize MS Source Parameters (e.g., lower temperature) in_source->solution_in_source Yes

Troubleshooting workflow for deuterium loss.

Frequently Asked Questions (FAQs)

Q1: Which protons on this compound are most susceptible to exchange?

A: The deuterium on the hydroxyl (-OD) group is highly labile and will exchange almost instantaneously with any source of protons (e.g., trace water in solvents). The deuterons on the two tert-butyl groups are much more stable and less prone to exchange under normal conditions. The deuterons on the aromatic ring have intermediate stability and can be exchanged under acidic or basic conditions, or at elevated temperatures.

Q2: What are the ideal storage conditions for this compound to maintain its isotopic purity?

A: To ensure the long-term stability of the deuterium labels, this compound should be stored as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at 4°C or below, protected from light. If in solution, use a dry, aprotic solvent.

Q3: Can I use protic solvents like methanol or ethanol (B145695) with this compound?

A: The use of protic solvents is strongly discouraged as they are a direct source of protons and will facilitate the exchange of the hydroxyl deuteron. If their use is unavoidable, the experiment should be conducted at low temperatures and for the shortest possible duration. Be aware that some loss of the -OD label is inevitable in protic solvents.

Q4: How does pH affect the stability of the deuterium labels?

A: Both acidic and basic conditions can catalyze the H/D exchange of the aromatic deuterons. The exchange rate is generally minimized in a neutral to slightly acidic pH range (approximately pH 3-6). Strong acids and bases should be avoided.

Q5: I am using this compound as an internal standard in LC-MS and see a peak for the unlabeled compound. What could be the cause?

A: This can be due to either the presence of unlabeled impurity in the standard or back-exchange of deuterium for hydrogen during your sample preparation or analysis. To minimize back-exchange during LC-MS analysis, it is crucial to use a mobile phase with a low pH (e.g., containing 0.1% formic acid) and to keep the autosampler and column compartment at a low temperature (e.g., 4°C).

Quantitative Data on Isotopic Stability

The following tables provide an estimation of the isotopic stability of this compound under various conditions. This data is compiled from general principles of H/D exchange in phenols and should be used as a guideline. Actual exchange rates may vary based on specific experimental parameters.

Table 1: Estimated Percentage of Aromatic Deuterium Retention in Different Solvents over 24 hours at Room Temperature

SolventSolvent TypeEstimated Aromatic Deuterium Retention (%)
DichloromethaneAprotic>99%
AcetonitrileAprotic>99%
Tetrahydrofuran (THF)Aprotic>98%
MethanolProtic90-95%
Water (pH 7)Protic85-90%
Water (pH 2)Protic, Acidic80-85%
Water (pH 12)Protic, Basic70-80%

Table 2: Estimated Effect of Temperature on Aromatic Deuterium Retention in Methanol over 24 hours

Temperature (°C)Estimated Aromatic Deuterium Retention (%)
-20>98%
495-98%
25 (Room Temp)90-95%
5075-85%

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound for Use as an Internal Standard

This protocol describes the preparation of a stable stock solution for use in quantitative analysis.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Inert gas (argon or nitrogen)

  • Glass vial with a PTFE-lined screw cap

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the deuterated standard in a clean, dry glass vial under a gentle stream of inert gas.

  • Add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration.

  • Cap the vial tightly and vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C or below when not in use.

Protocol 2: Minimizing Isotopic Exchange during Sample Analysis by LC-MS

This protocol outlines the key steps to minimize back-exchange during the analysis of samples containing this compound.

LC-MS System Configuration:

  • Mobile Phase: Use an acidic mobile phase, for example, 0.1% formic acid in both water (A) and acetonitrile (B).

  • Autosampler Temperature: Maintain the autosampler at a low temperature, typically 4°C, to minimize exchange in the queued samples.

  • Column Temperature: If possible, maintain the column at a sub-ambient temperature.

Analytical Workflow:

G start Sample Preparation spike Spike with d21-Standard (from aprotic stock) start->spike extraction Perform Extraction (minimize time, use low temp) spike->extraction evaporation Evaporate to Dryness (if necessary) extraction->evaporation reconstitution Reconstitute in Acidic Mobile Phase Component evaporation->reconstitution analysis LC-MS Analysis (low temp autosampler/column) reconstitution->analysis end Data Acquisition analysis->end G cluster_factors Influencing Factors cluster_solvent_details Solvent Effects cluster_ph_details pH Effects cluster_temp_details Temperature Effects cluster_catalyst_details Catalyst Effects main Rate of Isotopic Exchange solvent Solvent Type main->solvent ph pH of Medium main->ph temp Temperature main->temp catalyst Presence of Catalysts main->catalyst protic Protic Solvents (e.g., H₂O, MeOH) INCREASE RATE solvent->protic aprotic Aprotic Solvents (e.g., ACN, DCM) DECREASE RATE solvent->aprotic acidic Strongly Acidic INCREASES RATE ph->acidic basic Strongly Basic INCREASES RATE ph->basic neutral Neutral/Mildly Acidic MINIMIZES RATE ph->neutral high_temp Higher Temperature INCREASES RATE temp->high_temp low_temp Lower Temperature DECREASES RATE temp->low_temp metal Metal Catalysts (e.g., Pt, Pd) INCREASE RATE catalyst->metal

Technical Support Center: Purification of 2,4-Di-tert-butylphenol-d21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4-Di-tert-butylphenol-d21. The purification strategies for the deuterated compound are analogous to those for its non-deuterated counterpart, 2,4-Di-tert-butylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The synthesis of 2,4-Di-tert-butylphenol typically involves the Friedel-Crafts alkylation of phenol (B47542) with isobutylene.[1][2] Common impurities arising from this process include other alkylated phenol isomers such as 2-tert-butylphenol, 4-tert-butylphenol, 2,6-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol.[1][3] Unreacted phenol may also be present.

Q2: My purified this compound has a yellowish or pinkish hue. What is the cause and how can I remove it?

A2: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities. The discoloration is often due to the presence of quinone-type compounds. To decolorize the product, you can try recrystallization with the addition of a small amount of a reducing agent like sodium dithionite (B78146) or by passing a solution of the compound through a short plug of silica (B1680970) gel or activated carbon before crystallization.

Q3: What is the melting point of pure 2,4-Di-tert-butylphenol?

A3: The melting point of 2,4-Di-tert-butylphenol is in the range of 53-56.8°C.[4][5][6][7] A broad melting point range for your purified sample indicates the presence of impurities.

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation can be an effective purification method, especially for removing less volatile impurities. The boiling point of 2,4-Di-tert-butylphenol is approximately 264.2°C at atmospheric pressure.[4] To prevent potential decomposition at this high temperature, it is advisable to perform the distillation under reduced pressure.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after recrystallization - The chosen solvent is too good, and the product remains in the mother liquor.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., hexane (B92381) or heptane).- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.
Product oils out during recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities can lower the melting point of the mixture.- Use a lower-boiling point solvent or a mixed solvent system.- Try to pre-purify the crude product by another method, such as column chromatography, to remove a significant portion of the impurities before recrystallization.
Poor separation in column chromatography - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling).- Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point for 2,4-Di-tert-butylphenol is a hexane/ethyl acetate (B1210297) gradient.- Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Presence of isomeric impurities in the final product - The chosen purification method does not have sufficient resolving power to separate the isomers.- For closely related isomers, flash column chromatography with a shallow solvent gradient is often more effective than recrystallization.[8]- Multiple recrystallizations may be necessary, but this can lead to significant yield loss.
Product appears as a yellow oil instead of a white solid - The presence of impurities can depress the melting point.[7]- Potential oxidation of the phenol.- Purify the compound using column chromatography to remove impurities.- Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent oxidation.

Experimental Protocols

Recrystallization from Hexane

This protocol is suitable for purifying 2,4-Di-tert-butylphenol that is relatively pure (e.g., >90%).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 5-10 mL of n-hexane.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hexane dropwise if necessary to achieve complete dissolution at the boiling point. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Flash Column Chromatography

This method is effective for separating this compound from its isomers and other impurities.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by passing several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as 100% n-hexane.

    • Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. A common gradient could be from 0% to 10% ethyl acetate in hexane.[9]

    • The separation can be monitored by thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying:

    • Dry the purified product under high vacuum to remove all traces of solvent.

Quantitative Data

The following table summarizes typical results for the purification of 2,4-Di-tert-butylphenol. Data for the deuterated analog is expected to be comparable.

Purification MethodStarting Material PurityEluent/Solvent SystemFinal PurityTypical YieldReference
Flash Column ChromatographyCrude reaction mixtureHexane/Ethyl Acetate gradient>98% (by GC-MS)60-80%General practice[10]
Recrystallization~90%n-Hexane>99%70-90%General practice[11]
Melt Crystallization (for 2,4,6-tri-tert-butylphenol)Distillation residueNot applicable>99%High[12]

Purification Workflow

PurificationWorkflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_end Final Product Crude_Sample Crude 2,4-DTBP-d21 Purity_Check Assess Purity (e.g., by GC-MS or NMR) Crude_Sample->Purity_Check High_Purity High Purity (>95%) Purity_Check->High_Purity >95% Low_Purity Low Purity (<95%) or Isomeric Impurities Purity_Check->Low_Purity <95% Recrystallization Recrystallization High_Purity->Recrystallization Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Pure_Product Pure 2,4-DTBP-d21 Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for selecting a purification technique for this compound.

References

Technical Support Center: Analysis of 2,4-Di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2,4-Di-tert-butylphenol (B135424) (2,4-DTBP).

Frequently Asked Questions (FAQs)

Q1: What is 2,4-Di-tert-butylphenol and why is it analyzed?

A1: 2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound characterized by two tert-butyl groups at positions 2 and 4 of the phenol (B47542) ring.[1] It is widely used as an antioxidant and UV stabilizer in plastics, petrochemicals, and other hydrocarbon-based products to prevent degradation.[1] Analysis is often required in the context of "extractables and leachables" studies for pharmaceutical packaging, medical devices, and food contact materials to ensure that harmful substances do not migrate into the final product.[2][3] It can also be a subject of analysis as a metabolite from bacteria or marine organisms.[1]

Q2: What are the primary sources of 2,4-DTBP contamination in a laboratory setting?

A2: The most common source of 2,4-DTBP in laboratory analysis is its presence as a breakdown product of other common polymer additives. Specifically, it is a known hydrolysis byproduct of the antioxidant Irgafos 168, which is frequently used in combination with other stabilizers like Irganox 1010 in materials such as polypropylene (B1209903) and polyethylene.[4][5] Therefore, any plastic labware, including pipette tips, vials, tubing, and filters, can be a potential source of contamination.

Q3: What analytical techniques are most suitable for 2,4-DTBP analysis?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of 2,4-DTBP.[6][7] The compound's volatility and thermal stability make it well-suited for GC analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, though it is less common for this specific analyte.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 2,4-DTBP, such as unexpected peaks, poor sensitivity, and quantification challenges.

Issue 1: An unexpected peak corresponding to 2,4-DTBP is detected in my blank/control samples.
  • Possible Cause 1: Contamination from Plastic Consumables.

    • Explanation: Many laboratory plastics (e.g., pipette tips, centrifuge tubes, vials) are manufactured with phenolic antioxidants like Irgafos 168.[4] Over time or when exposed to certain solvents or temperatures, Irgafos 168 can degrade, releasing 2,4-DTBP.[8]

    • Troubleshooting Steps:

      • Rinse all glassware and sample vials with a high-purity solvent (e.g., dichloromethane (B109758) or hexane) before use.

      • Whenever possible, use glassware instead of plastic.

      • If plasticware is unavoidable, pre-screen different brands or lots for 2,4-DTBP leachates.

      • Run a "solvent blank" by passing your extraction solvent through every piece of plasticware used in the sample preparation workflow to pinpoint the source of contamination.

  • Possible Cause 2: Contamination from Sample Collection or Storage Containers.

    • Explanation: If the samples are collected or stored in plastic containers, 2,4-DTBP can leach from the container material into the sample matrix.[9]

    • Troubleshooting Steps:

      • Review the material composition of all containers used.

      • If possible, obtain a sample of the container, extract it using an aggressive solvent, and analyze the extract for the presence of 2,4-DTBP and its parent antioxidant, Irgafos 168.

Issue 2: A peak is observed at a similar retention time to 2,4-DTBP, causing interference.
  • Possible Cause 1: Isomeric Interference.

    • Explanation: Other isomers of di-tert-butylphenol, such as 2,6-di-tert-butylphenol (B90309) or 3,5-di-tert-butylphenol, may be present in the sample.[6] These compounds have the same molecular weight and can produce similar mass spectra, potentially co-eluting under certain chromatographic conditions.

    • Troubleshooting Steps:

      • Optimize Chromatography: Adjust the GC oven temperature program (e.g., use a slower ramp rate) to improve the separation of phenolic isomers.

      • Confirm with Mass Spectrometry: Carefully compare the mass spectrum of the unknown peak with a reference spectrum of 2,4-DTBP. Pay close attention to the relative abundance of key fragment ions. While the molecular ion (m/z 206) will be the same, fragmentation patterns may differ slightly.

  • Possible Cause 2: Matrix Interference.

    • Explanation: Complex sample matrices (e.g., biological fluids, polymer extracts) can contain compounds that co-elute with 2,4-DTBP.

    • Troubleshooting Steps:

      • Enhance Sample Cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components before GC-MS analysis.[10]

      • Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between 2,4-DTBP and co-eluting interferences that have a different elemental composition, even if they have the same nominal mass.

Data Presentation: Key Mass Spectrometry Ions

For accurate identification using GC-MS in Electron Ionization (EI) mode, monitoring specific ions is crucial. The following table summarizes the key ions for 2,4-DTBP and a common interfering isomer.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ion [m/z]Common Use
2,4-Di-tert-butylphenol 206191 (Loss of -CH₃)Target Analyte
2,6-Di-tert-butylphenol 206191 (Loss of -CH₃)Potential Isomeric Interference

Data sourced from NIST Chemistry WebBook.[11][12]

Experimental Protocols

Protocol: GC-MS Analysis of 2,4-DTBP in a Liquid Sample

This protocol provides a general methodology for the determination of 2,4-DTBP. Optimization will be required based on the specific sample matrix and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of the aqueous sample in a glass separatory funnel, add 2 g of sodium chloride (to increase ionic strength).
  • Add 50 µL of an appropriate internal standard solution (e.g., 4-tert-butylphenol-d13).[13]
  • Add 10 mL of a high-purity extraction solvent (e.g., hexane (B92381) or dichloromethane).
  • Shake vigorously for 2 minutes, periodically venting the funnel.
  • Allow the layers to separate for 10 minutes.
  • Drain the organic (bottom) layer if using dichloromethane, or collect the top layer if using hexane, into a clean glass vial.
  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

2. GC-MS Instrumental Parameters

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
  • Injector Temperature: 280°C.[14]
  • Injection Mode: Splitless (1 µL injection volume).
  • Oven Program:
  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp: Increase at 10°C/min to 300°C.
  • Final hold: Hold at 300°C for 5 minutes.[14]
  • MS Transfer Line: 300°C.[13]
  • Ion Source Temperature: 230°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or Full Scan (50-500 amu) for identification.
  • SIM Ions to Monitor: m/z 206 (quantifier) and m/z 191 (qualifier).

Visualizations

Logical Workflow for Troubleshooting 2,4-DTBP Contamination

G start Unexpected 2,4-DTBP Peak Detected in Blank check_consumables Analyze Solvent Blank from All Plastic Consumables start->check_consumables source_found Contamination Source Identified? check_consumables->source_found replace_plastic Action: Replace Plasticware with Glass or Screen New Lot source_found->replace_plastic Yes check_reagents Analyze Individual Solvents and Reagents source_found->check_reagents No end Problem Resolved replace_plastic->end reagent_source Contamination in Reagent? check_reagents->reagent_source replace_reagent Action: Purify or Replace Contaminated Reagent reagent_source->replace_reagent Yes reagent_source->end No replace_reagent->end

Caption: Troubleshooting flowchart for identifying the source of 2,4-DTBP contamination.

Relationship between Polymer Additives and 2,4-DTBP

G cluster_0 Common Plastic Material Polypropylene Polypropylene / Polyethylene Irgafos168 Irgafos 168 (Phosphite Antioxidant) Polypropylene->Irgafos168 contains additives Irganox1010 Irganox 1010 (Phenolic Antioxidant) Polypropylene->Irganox1010 contains additives DTBP 2,4-Di-tert-butylphenol (Leachable Impurity) Irgafos168->DTBP Hydrolysis Product

References

Technical Support Center: Analysis of 2,4-Di-tert-butylphenol (2,4-DTBP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 2,4-Di-tert-butylphenol (2,4-DTBP) during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2,4-Di-tert-butylphenol and why is its degradation a concern during analysis?

A1: 2,4-Di-tert-butylphenol (2,4-DTBP) is a synthetic phenolic compound widely used as an antioxidant and stabilizer in various materials such as plastics, rubbers, and oils.[1][2] Its inherent antioxidant properties, which make it effective in preventing material degradation, also make it susceptible to degradation itself, particularly oxidation, during analytical procedures.[3] This degradation can lead to inaccurate quantification, the appearance of artifact peaks in chromatograms, and misinterpretation of results.

Q2: What are the primary factors that can cause the degradation of 2,4-DTBP during analysis?

A2: The degradation of 2,4-DTBP during analysis can be influenced by several factors, including:

  • Exposure to Oxygen: As a phenolic antioxidant, 2,4-DTBP is prone to oxidation when exposed to air.

  • Elevated Temperatures: High temperatures, such as those used in GC inlets, can accelerate degradation.

  • Exposure to Light: UV radiation can induce photodegradation.[4]

  • pH of the Solution: The stability of phenolic compounds can be pH-dependent.

  • Presence of Metal Ions: Metal ions can catalyze the oxidation of phenols.

  • Solvent Choice: The solvent used to dissolve the sample can impact its stability.

Q3: What are the common degradation products of 2,4-DTBP?

A3: Under oxidative conditions, 2,4-DTBP can degrade into several products. One common degradation product of similar hindered phenols is a quinone-type compound.[4][5] Specifically, for the related compound 2,6-di-tert-butylphenol, the formation of 2,6-di-tert-butyl-p-benzoquinone (B114747) has been reported.[4] It is plausible that 2,4-DTBP could form analogous quinone structures upon oxidation.

Q4: How can I store my 2,4-DTBP standards and samples to minimize degradation?

A4: To ensure the stability of your 2,4-DTBP standards and samples, it is recommended to:

  • Store them in amber vials to protect them from light.

  • Store them at low temperatures, preferably at or below 4°C.

  • If possible, purge the vials with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

  • Use solvents that are free of peroxides and other oxidizing impurities.

Troubleshooting Guides

Common Issues in 2,4-DTBP Analysis
Problem Potential Cause Related to Degradation Recommended Solution
Decreased peak area for 2,4-DTBP over time in sample sequence Oxidation of 2,4-DTBP in the autosampler vial.Use amber autosampler vials. Prepare fresh samples for long analytical runs. Consider using a cooled autosampler if available.
Appearance of extra, unidentified peaks in the chromatogram Formation of degradation products during sample preparation or analysis.Review sample preparation steps to minimize exposure to heat, light, and air. Optimize GC inlet temperature or HPLC column temperature. Analyze a freshly prepared standard to confirm the identity of degradation peaks.
Peak tailing for 2,4-DTBP peak Interaction of the phenolic hydroxyl group with active sites in the GC liner or HPLC column. While not strictly degradation, it can be exacerbated by it.Use a deactivated GC liner. For HPLC, ensure the mobile phase pH is appropriate to suppress the ionization of the phenolic group (e.g., by adding a small amount of acid like formic or phosphoric acid).[6]
Poor reproducibility of results Inconsistent degradation between samples and standards.Standardize sample preparation procedures meticulously. Ensure all samples and standards are treated identically in terms of exposure to potential degradation factors. Prepare standards fresh daily.
Baseline drift in HPLC analysis Gradual elution of strongly retained degradation products or column contamination.Implement a column wash step at the end of each analytical run. Ensure the mobile phase is stable and properly degassed.

Experimental Protocols

Protocol 1: Recommended GC-MS Method for 2,4-DTBP Analysis

This method is a starting point and may require optimization for your specific instrument and sample matrix.

Parameter Setting Rationale
Injector Temperature 250 °CA lower inlet temperature can help minimize on-column degradation.
Injection Mode SplitlessFor trace analysis.
Liner Deactivated splitless linerTo minimize active sites that can interact with the analyte.
Column 5% Phenylmethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA common non-polar column suitable for the analysis of phenolic compounds.[7][8]
Oven Program Initial temp: 50°C, hold for 1 min. Ramp: 10°C/min to 300°C, hold for 5 min.A typical temperature program for the elution of semi-volatile compounds.[7]
Carrier Gas Helium at a constant flow of 1 mL/minStandard carrier gas for GC-MS.[8]
MS Source Temperature 230 °CA standard source temperature.
MS Quadrupole Temperature 150 °CA standard quadrupole temperature.[7]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS.
Scan Range m/z 50-350To cover the mass range of 2,4-DTBP and its potential fragments.
Protocol 2: Recommended HPLC-UV Method for 2,4-DTBP Analysis

This method is a starting point and may require optimization for your specific instrument and sample matrix.

Parameter Setting Rationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle sizeA standard column for the separation of non-polar to moderately polar compounds.
Mobile Phase Acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid or formic acidThe organic solvent and water ratio can be adjusted to optimize retention time. The acid helps to suppress the ionization of the phenolic group, improving peak shape.[6]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a consistent and moderate column temperature can improve reproducibility and minimize on-column degradation.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.
UV Detection Wavelength 278 nmA common wavelength for the detection of phenolic compounds.[9]

Visualizations

degradation_pathway DTBP 2,4-Di-tert-butylphenol Radical Phenoxy Radical DTBP->Radical Oxidation (O2, heat, light) Quinone Quinone-type Product Radical->Quinone Further Oxidation

Figure 1: Proposed oxidative degradation pathway of 2,4-Di-tert-butylphenol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Extraction Solvent Extraction (e.g., with Hexane or Acetonitrile) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection GC-MS or HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry or UV Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification troubleshooting_tree Problem Inaccurate or Irreproducible 2,4-DTBP Results CheckStandard Is the standard solution fresh and properly stored? Problem->CheckStandard CheckSamplePrep Are there sources of degradation during sample preparation? CheckStandard->CheckSamplePrep Yes SolutionStandard Prepare fresh standard daily. Store in amber vials at low temp. CheckStandard->SolutionStandard No CheckInstrument Are the instrument parameters optimized to minimize degradation? CheckSamplePrep->CheckInstrument No SolutionSamplePrep Minimize exposure to light, heat, and air. Use peroxide-free solvents. CheckSamplePrep->SolutionSamplePrep Yes SolutionInstrument Lower GC inlet temperature. Optimize HPLC mobile phase pH. CheckInstrument->SolutionInstrument No

References

Validation & Comparative

A Comparative Guide to 2,4-Di-tert-butylphenol-d21 and Other Deuterated Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS), the use of internal standards is paramount for achieving accurate and reliable results. Among the various types of internal standards, deuterated compounds are often considered the gold standard due to their close physicochemical resemblance to the target analytes. This guide provides an objective comparison of 2,4-Di-tert-butylphenol-d21 (DBP-d21) with other commonly used deuterated internal standards, namely Butylated hydroxytoluene-d21 (BHT-d21) and Bisphenol A-d16 (BPA-d16), for the analysis of phenolic compounds.

The Role and Advantage of Deuterated Internal Standards

Internal standards are crucial for correcting variations that can occur during sample preparation, injection, and analysis. Deuterated internal standards, which are synthetic versions of the analyte where some hydrogen atoms are replaced by their heavier isotope, deuterium, offer several advantages:

  • Similar Physicochemical Properties: They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts.

  • Co-elution with Analyte: In chromatography, they typically co-elute with the analyte, meaning they experience similar matrix effects (signal suppression or enhancement).

  • Improved Precision and Accuracy: By compensating for analyte loss during sample workup and variations in instrument response, they significantly improve the precision and accuracy of quantification.

Performance Comparison of Deuterated Internal Standards

While direct head-to-head comparative studies providing quantitative performance data for DBP-d21, BHT-d21, and BPA-d16 in a single experimental setup are limited, we can infer their suitability based on their use in similar applications, such as the analysis of synthetic phenolic antioxidants in complex matrices. The choice of a specific deuterated internal standard often depends on the specific analyte being quantified. The ideal internal standard is the deuterated analog of the analyte of interest. However, when this is not feasible, a structurally similar deuterated compound is chosen.

ParameterThis compound (DBP-d21)Butylated hydroxytoluene-d21 (BHT-d21)Bisphenol A-d16 (BPA-d16)Non-Deuterated Structural Analogs
Analyte Similarity High for 2,4-Di-tert-butylphenol and related phenolic compounds.High for BHT and other sterically hindered phenols.High for Bisphenol A and its analogues.Varies, generally lower than deuterated standards.
Co-elution Nearly identical retention time to the native analyte, minimizing differential matrix effects.Nearly identical retention time to the native analyte.Nearly identical retention time to the native analyte.Retention times may differ significantly, leading to potential inaccuracies due to varying matrix effects.
Matrix Effect Compensation Excellent, due to co-elution and similar ionization efficiency.Excellent for its corresponding analyte.Excellent for its corresponding analyte.Less effective as they may not experience the same degree of ion suppression or enhancement as the analyte.
Potential for Crosstalk Low, but the mass spectrometer must have sufficient resolution to distinguish between the analyte and the internal standard.Low, with the same requirement for mass resolution.Low, with the same requirement for mass resolution.No isotopic crosstalk, but potential for chromatographic interference.
Observed Recoveries Generally high and consistent, often used to correct for lower recoveries of the native analyte.Reported recoveries in the range of 80-110% in wastewater analysis.Can be affected by the sample matrix; in one study, it was not detected after a silica (B1680970) gel clean-up step, indicating potential for loss during certain sample preparation procedures.Highly variable and dependent on the specific compound and matrix.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of phenolic compounds in a biological matrix (e.g., blood serum) using a deuterated internal standard like DBP-d21. This protocol is based on methodologies reported for the analysis of synthetic phenolic antioxidants.

Sample Preparation and Extraction
  • Spiking with Internal Standard: To a 1 mL serum sample, add a known amount (e.g., 50 µL of a 100 ng/mL solution) of the deuterated internal standard (DBP-d21, BHT-d21, or BPA-d16 in a suitable solvent like isohexane).

  • Protein Precipitation: Add 2 mL of acetonitrile (B52724) to the serum sample, vortex for 1 minute, and centrifuge at 5000 rpm for 10 minutes to precipitate proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add 2 mL of methyl tert-butyl ether (MTBE). Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Splitless injection at 280°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the target analytes and the deuterated internal standards.

Visualization of Experimental Workflow and Logical Relationships

To illustrate the experimental process and the rationale behind using internal standards, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample 1. Serum Sample Spike 2. Add DBP-d21 (Internal Standard) Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Extract 4. Liquid-Liquid Extraction (MTBE) Precipitate->Extract Evaporate 5. Evaporation Extract->Evaporate Reconstitute 6. Reconstitution (Ethyl Acetate) Evaporate->Reconstitute GC_MS 7. GC-MS Analysis (SIM Mode) Reconstitute->GC_MS Data 8. Data Acquisition (Peak Areas) GC_MS->Data Ratio 9. Calculate Area Ratio (Analyte / IS) Data->Ratio Concentration 11. Determine Analyte Concentration Ratio->Concentration Curve 10. Calibration Curve Curve->Concentration

Figure 1: A generalized workflow for the quantitative analysis of phenolic compounds in a biological matrix using a deuterated internal standard.

Logical_Relationship cluster_correction Correction Principle Analyte Analyte SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Matrix Matrix Effects (Ion Suppression/Enhancement) IS->Matrix Experiences same effects Analysis GC-MS Analysis (Injection, Ionization) SamplePrep->Analysis Result Accurate Quantification Analysis->Result Ratio of Analyte/IS corrects for variations Matrix->Analysis

Figure 2: The logical relationship illustrating how a deuterated internal standard corrects for variations and matrix effects to ensure accurate quantification.

A Head-to-Head Battle: Deuterated Standard vs. Alternative Methods for 2,4-Di-tert-butylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on selecting the optimal analytical method for 2,4-Di-tert-butylphenol (2,4-DTBP) quantification. This guide delves into a detailed comparison of the robust deuterated internal standard method against alternative quantification strategies, supported by experimental protocols and performance data.

In the realm of analytical chemistry, the accurate quantification of compounds like 2,4-Di-tert-butylphenol (2,4-DTBP), a compound of interest in various industrial and environmental matrices, is paramount. The choice of analytical methodology can significantly impact the reliability and precision of the results. This guide provides a detailed comparison between the gold-standard isotope dilution mass spectrometry, which utilizes a deuterated internal standard, and other common quantification techniques, such as the external standard method.

The Gold Standard: Analysis of 2,4-DTBP using a Deuterated Internal Standard

The use of a deuterated internal standard, a stable isotope-labeled version of the analyte, is widely regarded as the most accurate and precise method for quantitative analysis, especially when coupled with mass spectrometry (MS). This approach, known as isotope dilution, effectively compensates for variations in sample preparation, injection volume, and instrument response.

Experimental Protocol: GC-MS/MS Analysis of 2,4-DTBP in Wine using a Deuterated Internal Standard

This protocol is adapted from a validated method for the determination of alkylphenols in wine.[1]

1. Sample Preparation:

  • To a 20 mL glass vial, add 10 mL of the wine sample.

  • Add approximately 2 g of sodium chloride.

  • Spike the sample with 50 µL of a 5 mg/L solution of the deuterated internal standard, 4-tert-butylphenol-d13.

  • Seal the vial with a perforated cap and a Teflon seal.

2. HS-SPME Extraction:

  • Perform headspace solid-phase microextraction (HS-SPME) for 20 minutes at 40°C.

3. GC-MS/MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber for 10 minutes in the injector port at 260°C in splitless mode.

  • Gas Chromatography (GC) Column: Utilize a 5MS UI column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Oven Temperature Program: Start at 50°C, then ramp at 10°C/min to 300°C and hold for 3 minutes.

  • Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Alternative Approach: External Standard Calibration

The external standard method is a more straightforward approach that involves creating a calibration curve from a series of standards of known concentrations. The concentration of the analyte in the unknown sample is then determined by comparing its response to the calibration curve. While simpler, this method is more susceptible to errors arising from sample matrix effects and variations in experimental conditions.

Experimental Protocol: HPLC-UV Analysis of Phenolic Compounds using External Standard Calibration

This protocol provides a general framework for the analysis of phenolic compounds, which can be adapted for 2,4-DTBP.[2]

1. Preparation of Standard Solutions:

  • Prepare a series of standard solutions of 2,4-DTBP in a suitable solvent (e.g., acetonitrile) at concentrations ranging from 1 to 250 mg/L.

2. Sample Preparation:

  • Extract 2,4-DTBP from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction or solid-phase extraction).

  • Reconstitute the dried extract in the mobile phase.

3. HPLC-UV Analysis:

  • HPLC Column: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

  • UV Detection: Monitor the absorbance at the wavelength of maximum absorbance for 2,4-DTBP.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of 2,4-DTBP in the sample by interpolating its peak area on the calibration curve.

Performance Comparison: Deuterated Standard vs. External Standard

The choice between a deuterated internal standard method and an external standard method often depends on the specific requirements of the analysis, including the desired level of accuracy and precision, the complexity of the sample matrix, and budget constraints. The internal standard method generally provides higher accuracy and precision.[3]

Performance ParameterDeuterated Internal Standard (GC-MS/MS)External Standard (HPLC-UV)[2]
**Linearity (R²) **Typically > 0.99> 0.999
Accuracy (% Recovery) High (Corrects for losses)Variable (Susceptible to matrix effects)
Precision (% RSD) Excellent (<15%)[1]Good (<0.25% for standards)
Limit of Detection (LOD) Low (ng/L to µg/L range)Moderate (mg/L range)
Limit of Quantification (LOQ) 1 µg/L (in wine)[1]0.515 - 1.448 mg/L (for similar phenols)
Robustness High (Compensates for variations)Moderate (Sensitive to experimental changes)

Visualizing the Workflow and Method Comparison

To further illustrate the methodologies, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for the deuterated standard method and a logical comparison of the two approaches.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Deuterated Internal Standard Sample->Spike Extraction HS-SPME Extraction Spike->Extraction GCMS GC-MS/MS Analysis Extraction->GCMS Quantification Quantification using Response Ratio GCMS->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for 2,4-DTBP analysis using a deuterated standard.

cluster_deuterated Deuterated Internal Standard Method cluster_external External Standard Method IS_Adv Advantages: - High Accuracy & Precision - Corrects for Matrix Effects - Compensates for Sample Loss Comparison Method Selection IS_Adv->Comparison IS_Disadv Disadvantages: - Higher Cost of Standard - Requires Mass Spectrometry IS_Disadv->Comparison ES_Adv Advantages: - Simpler & Lower Cost - Applicable to Various Detectors ES_Adv->Comparison ES_Disadv Disadvantages: - Prone to Matrix Effects - Sensitive to Injection Volume Variation - Less Accurate & Precise ES_Disadv->Comparison

References

A Comparative Guide to Analytical Methods for Phenolic Compound Quantification: HPLC vs. Folin-Ciocalteu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Validating Analytical Methods for Phenolic Compounds.

The accurate quantification of phenolic compounds is critical for research and development in the pharmaceutical, nutraceutical, and food science industries. The diverse nature of these compounds necessitates robust analytical methods to ensure data reliability and reproducibility. This guide provides a comprehensive comparison of two widely used techniques: High-Performance Liquid Chromatography (HPLC) and the Folin-Ciocalteu spectrophotometric assay. By presenting their principles, performance metrics, and detailed experimental protocols, this document aims to assist researchers in selecting the appropriate method and performing effective cross-validation.

Principles of a Cross-Validation Workflow

Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results. It involves comparing the performance of two or more distinct analytical techniques to quantify the same analyte in a given sample. A typical workflow involves analyzing a set of samples with both the primary and the alternative method and then statistically comparing the results. This process helps to identify any systemic biases and ensures the robustness of the analytical data.

Cross-Validation Workflow cluster_0 Method A: HPLC cluster_1 Method B: Folin-Ciocalteu A_Sample Sample Preparation A_Analysis HPLC Analysis A_Sample->A_Analysis A_Data Quantitative Data A A_Analysis->A_Data Compare Statistical Comparison (e.g., Bland-Altman, Correlation) A_Data->Compare B_Sample Sample Preparation B_Analysis F-C Assay B_Sample->B_Analysis B_Data Quantitative Data B B_Analysis->B_Data B_Data->Compare Conclusion Conclusion on Method Agreement Compare->Conclusion Activation of Nrf2 Pathway by Phenolic Compounds cluster_0 Cytoplasm cluster_1 Nucleus PC Phenolic Compounds Keap1_Nrf2 Keap1-Nrf2 Complex PC->Keap1_Nrf2 inhibition ROS Oxidative Stress ROS->Keap1_Nrf2 inhibition Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free dissociation Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Maf Maf Nrf2_nuc->Maf dimerization ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binding Maf->ARE binding Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes transcription

Inter-laboratory comparison of 2,4-Di-tert-butylphenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2,4-Di-tert-butylphenol (B135424) (2,4-DTBP), a compound of interest due to its presence in various environmental and biological matrices. While a formal inter-laboratory comparison study for 2,4-DTBP was not identified in publicly available literature, this document synthesizes data from various independent studies to offer a comparative look at the prevalent analytical techniques. This guide also presents a model for a hypothetical inter-laboratory study to encourage standardized method validation across laboratories.

Comparison of Analytical Methods

The quantification of 2,4-Di-tert-butylphenol is predominantly achieved through chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity. The choice of method is often dependent on the sample matrix, required sensitivity, and the availability of instrumentation.

Analytical TechniqueCommon Matrix TypesSample Preparation/ExtractionReported Concentration/LOQReference
GC-MS Food (vegetables, meat, fish), Human Serum, Wine, Plant ExtractsSteam Distillation, Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME)ng/g levels in food[1][2], 2.20-3.33 ng/mL in human serum[3], LOQ of 1 µg/L in wine[4][1][2][3][4]
UHPLC-MS/MS Human UrineEnzymatic Cleavage of Glucuronides, Column-SwitchingLOQ of 1 µg/L[5][5]
HPLC Industrial Wastewater, PharmacokineticsDirect Injection, Solvent ExtractionNot specified[6][7][6][7]
GC-MS Air (sampled on XAD-7 tube)Thermal DesorptionLOQ of 0.25 µg / Media[8][8]

Experimental Protocols

Below are detailed methodologies for the most common analytical techniques used for the quantification of 2,4-Di-tert-butylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Food Samples

This protocol is a generalized procedure based on methods reported for the analysis of 2,4-DTBP in various food matrices.[1][2]

a. Sample Preparation: Steam Distillation Extraction

  • Homogenize a representative portion of the food sample.

  • Place the homogenized sample in a distillation flask with purified water.

  • Perform steam distillation to extract volatile and semi-volatile compounds, including 2,4-DTBP.

  • Collect the distillate, which contains the analytes of interest.

  • Extract the aqueous distillate with a suitable organic solvent (e.g., n-hexane or dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume under a gentle stream of nitrogen.

b. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 10 minutes

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for 2,4-DTBP (e.g., m/z 191, 206).

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Human Urine

This protocol is based on a method developed for the biomonitoring of 2,4-DTBP and its metabolites in human urine.[5]

a. Sample Preparation: Enzymatic Hydrolysis

  • To a 1 mL aliquot of urine, add a buffer solution (e.g., sodium acetate).

  • Add β-glucuronidase/arylsulfatase to hydrolyze the conjugated forms of 2,4-DTBP.

  • Incubate the mixture at 37°C for a specified time (e.g., 2 hours).

  • Stop the reaction by adding a suitable reagent (e.g., perchloric acid).

  • Centrifuge the sample to precipitate proteins.

  • The supernatant is ready for UHPLC-MS/MS analysis.

b. UHPLC-MS/MS Analysis

  • UHPLC System: Agilent 1290 Infinity II (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • Column: ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient program to separate 2,4-DTBP from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ion Source: Electrospray Ionization (ESI), negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) with optimized transitions for 2,4-DTBP.

Hypothetical Inter-laboratory Comparison Workflow

To promote consistency and accuracy in the quantification of 2,4-Di-tert-butylphenol across different laboratories, a formal inter-laboratory study is recommended. Proficiency testing, a common type of inter-laboratory study, helps laboratories identify and rectify inaccuracies in their measurements.[9] An inter-laboratory study involves a coordinating laboratory preparing and distributing a homogeneous test material to participating labs for analysis.[10] The results are then statistically analyzed to evaluate the performance of each laboratory and the analytical method itself.

Below is a conceptual workflow for a hypothetical inter-laboratory comparison study for the quantification of 2,4-Di-tert-butylphenol.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis and Reporting A Define Study Objectives and Scope B Select and Prepare Homogeneous Test Material (e.g., Spiked Serum) A->B C Establish Reference Value for 2,4-DTBP in Test Material B->C D Develop Detailed Analytical Protocol and Reporting Instructions C->D E Distribute Test Material and Protocols to Participating Laboratories F Laboratories Perform Quantification of 2,4-DTBP E->F G Laboratories Submit Results to Coordinating Body F->G H Statistical Analysis of Submitted Data (e.g., z-scores) I Evaluate Laboratory Performance and Method Precision/Accuracy H->I J Prepare and Distribute Final Report to Participants I->J

Caption: Hypothetical workflow for an inter-laboratory comparison study of 2,4-Di-tert-butylphenol quantification.

References

The Gold Standard of Precision: 2,4-Di-tert-butylphenol-d21 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the choice of an internal standard is a critical factor that can significantly impact the reliability of results. This guide provides an objective comparison of 2,4-Di-tert-butylphenol-d21, a deuterated internal standard, with alternative standards, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard for quantitative analysis. Their chemical and physical properties are nearly identical to the analyte of interest, in this case, 2,4-Di-tert-butylphenol. This near-identical nature allows the deuterated standard to effectively mimic the behavior of the analyte throughout the entire analytical process, from sample extraction and preparation to chromatographic separation and detection. By compensating for variations in sample handling and instrument response, this compound enables a higher degree of accuracy and precision compared to other types of internal standards.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound lies in its ability to co-elute with the target analyte, meaning it experiences the same matrix effects and potential for loss during sample preparation. This co-behavior ensures that the ratio of the analyte to the internal standard remains constant, even if the absolute amounts vary between samples. In contrast, non-deuterated internal standards, such as structural analogs or compounds with similar retention times, may behave differently in the sample matrix, leading to less accurate and precise quantification.

The following table summarizes the expected performance characteristics of this compound compared to a common alternative, a structurally similar but non-deuterated phenol.

Performance Parameter This compound (Deuterated IS) Alternative Phenolic IS (Non-Deuterated) No Internal Standard
Accuracy (Recovery) High (Typically 95-105%)Moderate (Typically 80-115%)Low and Variable
Precision (RSD) Excellent (<5%)Good (<15%)Poor (>20%)
Matrix Effect Compensation ExcellentModerate to PoorNone
Correction for Sample Loss ExcellentModerateNone

Experimental Data: Method Validation for Alkylphenol Analysis

The table below presents the performance data from the OIV method validation for several alkylphenols, demonstrating the high level of precision achievable with a deuterated internal standard.

Analyte Repeatability (CVr %) Intermediate Precision (CV(k=2) %)
2-tert-butylphenol4.36.7
4-tert-butylphenol5.28.1
2,6-di-tert-butylphenol6.19.5
2,4-di-tert-butylphenolData not specified, but expected to be similar to other tert-butylated phenolsData not specified, but expected to be similar to other tert-butylated phenols

Data from OIV-OENO 620-2020.[1][2]

Experimental Protocols

To ensure the highest level of accuracy and precision when using this compound as an internal standard, it is crucial to follow a well-defined and validated experimental protocol. The following is a generalized protocol for the analysis of 2,4-Di-tert-butylphenol in a complex matrix, such as an environmental or biological sample, using GC-MS.

Sample Preparation and Extraction
  • Sample Collection: Collect a representative sample in a clean, appropriate container.

  • Internal Standard Spiking: Accurately spike a known amount of this compound solution into the sample at the earliest stage of preparation to account for any losses during extraction and cleanup.

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the phenolic compounds from the sample matrix. The choice of solvent and sorbent should be optimized for the specific matrix.

  • Concentration and Reconstitution: Evaporate the extract to a smaller volume and reconstitute it in a suitable solvent for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Inject an aliquot of the prepared sample extract into the GC.

  • Chromatographic Separation: Employ a temperature program that provides good separation of 2,4-Di-tert-butylphenol from other matrix components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both 2,4-Di-tert-butylphenol and this compound.

  • Quantification: Calculate the concentration of 2,4-Di-tert-butylphenol in the original sample based on the ratio of the peak area of the analyte to the peak area of the internal standard and the initial amount of internal standard added.

Visualizing the Workflow

The following diagram illustrates the typical workflow for quantitative analysis using an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Sample Collection Spike Spike with 2,4-DTBP-d21 Sample->Spike Add IS Extract Extraction (LLE or SPE) Spike->Extract Concentrate Concentration & Reconstitution Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Inject Data Data Acquisition (SIM Mode) GCMS->Data Ratio Calculate Analyte/IS Peak Area Ratio Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration logic Analyte Analyte (2,4-Di-tert-butylphenol) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS Internal Standard (this compound) IS->Process Variation Process Variations (e.g., Matrix Effects, Sample Loss) Process->Variation Ratio Analyte/IS Ratio Process->Ratio Yields Variation->Analyte Affects Variation->IS Affects Equally Result Accurate & Precise Quantification Ratio->Result Leads to

References

A Comparative Analysis of 2,4-Di-tert-butylphenol and Its Isomers: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 2,4-Di-tert-butylphenol (2,4-DTBP) and its common isomers, 2,6-Di-tert-butylphenol (B90309) (2,6-DTBP) and 3,5-Di-tert-butylphenol (B75145) (3,5-DTBP). These alkylated phenols are of significant interest to researchers, scientists, and drug development professionals due to their diverse industrial applications and biological activities, primarily as antioxidants. This document summarizes their physicochemical properties, synthesis methodologies, and compares their performance in various biological assays, supported by available experimental data.

Physicochemical Properties

The position of the bulky tert-butyl groups on the phenol (B47542) ring significantly influences the physicochemical properties of these isomers. These properties, in turn, affect their solubility, reactivity, and suitability for different applications.

Property2,4-Di-tert-butylphenol2,6-Di-tert-butylphenol3,5-Di-tert-butylphenol
CAS Number 96-76-4128-39-21138-52-9
Molecular Formula C₁₄H₂₂OC₁₄H₂₂OC₁₄H₂₂O
Molar Mass 206.32 g/mol 206.32 g/mol 206.32 g/mol
Appearance White to light yellow solidColorless to light yellow solid or liquidWhite to off-white crystalline powder
Melting Point 53-56 °C34-37 °C[1]87-89 °C
Boiling Point 263.5 °C253 °C[1]Not available
Solubility in Water 35 mg/L at 25 °CInsolubleInsoluble

Note: The data presented is compiled from various sources and direct comparison should be made with caution as experimental conditions can vary between studies.

Synthesis of Di-tert-butylphenol Isomers

The primary method for synthesizing 2,4- and 2,6-di-tert-butylphenol is the Friedel-Crafts alkylation of phenol with isobutylene (B52900). The choice of catalyst is crucial for directing the regioselectivity of the alkylation.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

Objective: To synthesize 2,4-Di-tert-butylphenol or 2,6-Di-tert-butylphenol by alkylating phenol with isobutylene using different acid catalysts.

Materials:

  • Phenol

  • Isobutylene

  • Catalyst:

    • For 2,4-DTBP: Activated clay or other Brønsted acids.

    • For 2,6-DTBP: Aluminium phenoxide or a similar Lewis acid.

  • Solvent (e.g., heptane (B126788) or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Gas inlet tube

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure for 2,4-Di-tert-butylphenol Synthesis:

  • In a round-bottom flask, dissolve phenol in a suitable solvent.

  • Add the activated clay catalyst to the phenol solution. A typical ratio is 1:0.02 to 1:0.06 of phenol to catalyst by weight.[2]

  • Heat the mixture to the reaction temperature, typically between 70-90°C.[2]

  • Bubble isobutylene gas through the reaction mixture. The molar ratio of phenol to isobutylene is generally around 1:1.15 to 1:1.30.[2]

  • Maintain the reaction at the set temperature with stirring for a specified duration (e.g., 0.5-1 hour after the addition of isobutylene is complete).[2]

  • Monitor the reaction progress using a suitable analytical technique like gas chromatography (GC).

  • After the reaction is complete, cool the mixture and remove the catalyst by filtration.

  • The resulting alkylated liquid contains 2,4-di-tert-butylphenol, which can be further purified by distillation.

Procedure for 2,6-Di-tert-butylphenol Synthesis:

  • Prepare the aluminium phenoxide catalyst in situ or add a pre-made catalyst to the reaction vessel.

  • Add a mixture of phenol and ortho-tert-butylphenol to the catalyst.

  • Heat the mixture to a temperature of 100-110°C.[3]

  • Pass isobutylene through the heated mixture for several hours (e.g., 8 hours).[3]

  • After the reaction, the catalyst is hydrolyzed with water.

  • The organic layer is then subjected to vacuum rectification to isolate the 2,6-di-tert-butylphenol.[3]

Note: These are generalized protocols and may require optimization for specific laboratory conditions and desired product purity.

The synthesis of 3,5-di-tert-butylphenol is more complex and typically involves multi-step processes, such as the conversion of 3,5-di-tert-butylbenzoic acid.

Comparative Performance Analysis

The biological activities of di-tert-butylphenol isomers are of great interest, particularly their antioxidant, antifungal, and cytotoxic properties.

Antioxidant Activity

The antioxidant activity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The position of the tert-butyl groups influences this activity by affecting the stability of the resulting phenoxyl radical.

IsomerAssayIC₅₀ ValueReference
2,4-Di-tert-butylphenol DPPH60 µg/mL[4]
ABTS17 µg/mL[4]
2,6-Di-tert-butylphenol -Data not available in a comparable format-
3,5-Di-tert-butylphenol -Data not available in a comparable format-

Note: A lower IC₅₀ value indicates higher antioxidant activity. The data presented is from different studies and may not be directly comparable due to variations in experimental conditions. One study noted that the antioxidant activity of 2,4-DTBP is lower than that of butylated hydroxytoluene (BHT), a well-known antioxidant.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the antioxidant activity of di-tert-butylphenol isomers by measuring their ability to scavenge the DPPH radical.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Di-tert-butylphenol isomer solutions of varying concentrations

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • In a series of test tubes, add a fixed volume of the DPPH solution.

  • Add varying concentrations of the di-tert-butylphenol isomer solutions to the test tubes.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a spectrophotometer.

  • A control sample containing only the DPPH solution and the solvent is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Antifungal Activity

Di-tert-butylphenol isomers have shown potential as antifungal agents, with their efficacy varying depending on the fungal species and the isomer.

IsomerFungal SpeciesMIC ValueReference
2,4-Di-tert-butylphenol Candida albicans-[6][7]
Fusarium oxysporum62 µ g/disc
2,6-Di-tert-butylphenol -Data not available-
3,5-Di-tert-butylphenol Candida species-[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates higher antifungal activity. The available data is limited for a direct comparison. 2,4-DTBP has been shown to be effective against various fungi, including Candida albicans and Fusarium oxysporum.[6][7][9] 3,5-DTBP also exhibits anti-biofilm activity against Candida species.[8]

Cytotoxicity

The cytotoxic effects of these isomers are important for understanding their potential therapeutic applications and toxicological profiles.

IsomerCell LineIC₅₀ ValueReference
2,4-Di-tert-butylphenol HeLa (cervical cancer)10 µg/mL
HCT116 (colon cancer)9.94 µg/mL (48 hrs)[10]
2,6-Di-tert-butylphenol -Data not available in a comparable format-
3,5-Di-tert-butylphenol -Data not available in a comparable format-

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. A lower IC₅₀ value indicates higher cytotoxicity. The data presented is from different studies and may not be directly comparable.

Signaling Pathways and Mechanisms of Action

The biological activities of di-tert-butylphenol isomers are mediated through their interaction with various cellular signaling pathways.

2,4-Di-tert-butylphenol: RXRα Activation and Adipogenesis

2,4-Di-tert-butylphenol has been identified as an activator of the Retinoid X Receptor α (RXRα).[11][12][13][14] This activation can lead to the formation of heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor γ (PPARγ), which in turn promotes adipogenesis (the formation of fat cells).[11][12][15]

G DTBP 2,4-Di-tert-butylphenol RXR RXRα DTBP->RXR Activates Heterodimer RXRα-PPARγ Heterodimer RXR->Heterodimer PPAR PPARγ PPAR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Adipogenesis Adipogenesis Gene_Expression->Adipogenesis Promotes

RXRα activation by 2,4-DTBP leading to adipogenesis.
2,6-Di-tert-butylphenol: Interference with RARβ Signaling

Studies have shown that 2,6-Di-tert-butylphenol can interfere with the Retinoic Acid Receptor β (RARβ) signaling pathway.[16][17] This interference can have implications for cellular processes regulated by retinoic acid, and has been linked to potential carcinogenic risk.[16]

G DTBP 2,6-Di-tert-butylphenol RAR RARβ DTBP->RAR Interferes with RARE RARE (Retinoic Acid Response Element) RAR->RARE Binds to Disrupted_Processes Disrupted Cellular Processes RAR->Disrupted_Processes Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Cellular_Processes Normal Cellular Processes Gene_Expression->Cellular_Processes

Interference of 2,6-DTBP with RARβ signaling.
3,5-Di-tert-butylphenol: Induction of Reactive Oxygen Species (ROS)

3,5-Di-tert-butylphenol has been shown to induce the accumulation of Reactive Oxygen Species (ROS) in cells.[8] This increase in ROS can lead to oxidative stress and damage to cellular components, which is a mechanism underlying its antifungal and anti-biofilm activities.[8]

G DTBP 3,5-Di-tert-butylphenol Cell Fungal Cell DTBP->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (e.g., Membrane Damage) Oxidative_Stress->Cell_Damage Antifungal_Activity Antifungal & Anti-biofilm Activity Cell_Damage->Antifungal_Activity

Induction of ROS by 3,5-DTBP leading to antifungal activity.

Conclusion

2,4-Di-tert-butylphenol and its isomers, 2,6- and 3,5-DTBP, exhibit distinct physicochemical properties and biological activities largely dictated by the positioning of their tert-butyl groups. While all are recognized for their antioxidant potential, the steric hindrance and electronic effects of the substituents lead to differences in their efficacy and mechanisms of action. 2,4-DTBP's interaction with the RXRα signaling pathway highlights its potential role in metabolic processes, whereas 2,6-DTBP's interference with RARβ signaling raises questions about its long-term safety. 3,5-DTBP's ability to induce ROS provides a clear mechanism for its observed antifungal properties.

Further research involving direct, side-by-side comparative studies under standardized experimental conditions is necessary to provide a more definitive ranking of the performance of these isomers. Such studies would be invaluable for guiding the selection of the most appropriate isomer for specific applications in research, drug development, and industrial processes.

References

A Comparative Guide to the Purity and Isotopic Enrichment of 2,4-Di-tert-butylphenol-d21

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable internal standard is a critical step that underpins the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of 2,4-Di-tert-butylphenol-d21, a deuterated internal standard, with alternative compounds. We will delve into the specifics of purity and isotopic enrichment, presenting supporting experimental data and detailed methodologies to aid in the selection of the most appropriate standard for your analytical needs.

Data Presentation: A Comparative Analysis

The selection of an internal standard is often a trade-off between cost, availability, and the specific requirements of the analytical method. While this compound is a common choice, alternatives such as Phenol-d6 and non-labeled phenols offer different profiles of purity and isotopic enrichment. The following table summarizes the available data for these compounds.

CompoundChemical PurityIsotopic EnrichmentNotes
This compound >90% (typical)[1][2][3]Not consistently specifiedIsotopic distribution may vary between batches.
Phenol-d6 ≥99% (typical)≥99 atom % DA common alternative with high isotopic enrichment.
2,6-Di-tert-butylphenol ≥99% (typical)Not Applicable (non-labeled)A non-labeled alternative, useful in some applications.
2,4-Di-tert-butylphenol ≥99% (typical)[4]Not Applicable (non-labeled)The non-labeled parent compound.

Experimental Protocols: Methodologies for Validation

Accurate determination of chemical purity and isotopic enrichment is paramount for the validation of an internal standard. The following are detailed methodologies for key experiments.

Objective: To separate and quantify the target compound and any organic impurities.

Instrumentation:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) detector.

  • Capillary column suitable for phenol (B47542) analysis (e.g., DB-5ms, HP-5ms).

Reagents:

  • High-purity solvent (e.g., dichloromethane, hexane).

  • This compound standard.

  • Internal standard (if required for quantification).

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) mode at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the chemical purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Objective: To determine the degree of deuteration and the positions of deuterium (B1214612) incorporation.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent with a known low water content (e.g., Chloroform-d, Acetone-d6).

  • This compound standard.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in the deuterated solvent.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • The presence of residual proton signals in the regions corresponding to the tert-butyl groups and the aromatic ring will indicate incomplete deuteration.

    • The isotopic enrichment can be estimated by comparing the integral of the residual proton signals to the integral of a known internal standard or to the theoretical proton signals of the non-deuterated compound.

  • ²H (Deuterium) NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum.

    • The signals in the deuterium spectrum will confirm the positions of deuteration.

    • Quantitative deuterium NMR can be used for a more accurate determination of isotopic enrichment.

  • Data Analysis:

    • Process the NMR spectra (phasing, baseline correction, and integration).

    • Calculate the isotopic enrichment by comparing the integrals of the deuterium signals to the integrals of residual proton signals or a reference standard.

Mandatory Visualizations

The following diagrams illustrate key workflows in the validation and selection of an internal standard.

G cluster_0 Purity and Enrichment Validation Workflow A Obtain Internal Standard Sample B Chemical Purity Analysis (GC-MS) A->B C Isotopic Enrichment Analysis (NMR) A->C D Data Analysis and Calculation B->D C->D E Qualification of Internal Standard D->E F Acceptable? E->F G Use in Quantitative Assays F->G Yes H Reject and Source Alternative F->H No

Caption: Workflow for the validation of an internal standard's purity and isotopic enrichment.

G cluster_1 Decision Tree for Internal Standard Selection Start Define Analytical Method Requirements Purity Is High Chemical Purity (>99%) Required? Start->Purity Enrichment Is High Isotopic Enrichment (>99%) Required? Purity->Enrichment Yes Select_Non_Labeled Consider Non-Labeled Standard Purity->Select_Non_Labeled No Cost Is Cost a Major Constraint? Enrichment->Cost Yes Select_Lower_Spec Consider 2,4-DTBP-d21 (Validate each batch) Enrichment->Select_Lower_Spec No Select_High_Spec Select High Purity and High Enrichment Standard (e.g., Phenol-d6) Cost->Select_High_Spec No Cost->Select_Lower_Spec Yes

Caption: Decision-making process for selecting an appropriate internal standard.

References

Unveiling the Kinetic Isotope Effect of Deuterated 2,4-Di-tert-butylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Kinetic Isotope Effects in Phenolic Antioxidants

The primary antioxidant activity of phenolic compounds, including 2,4-Di-tert-butylphenol, stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The rate of this hydrogen atom transfer (HAT) is a critical determinant of their antioxidant efficacy. Deuteration of the phenolic hydroxyl group is expected to decrease the rate of this reaction, resulting in a primary kinetic isotope effect (kH/kD > 1).

While specific quantitative data for deuterated 2,4-Di-tert-butylphenol is pending experimental investigation, studies on analogous hindered phenols provide valuable insights. The following table summarizes representative KIE values for the reaction of phenolic antioxidants with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), a common method for assessing antioxidant activity.

Phenolic CompoundDeuterated PositionReactionKinetic Isotope Effect (kH/kD)Reference
2,6-Di-tert-butylphenolPhenolic HydroxylReaction with DPPH> 6.7[1]
4-Bromophenol (B116583)Phenolic HydroxylReaction with DPPH> 6.7[1]
Butylated Hydroxytoluene (BHT)4-Methyl GroupIn vivo metabolismSignificant (Qualitative)[2]

Note: The data for 2,6-Di-tert-butylphenol and 4-bromophenol indicate that the rate constant for the deuterated phenol (B47542) is less than 0.15 times that of the corresponding non-deuterated phenol[1]. The study on butylated hydroxytoluene (BHT) observed a significant isotope effect on its metabolic rate upon deuteration of the 4-methyl group, supporting the concept that C-H bond cleavage is a rate-determining step in its metabolism[2].

Experimental Protocol: Determination of Kinetic Isotope Effect using the DPPH Assay

The following is a generalized experimental protocol for determining the kinetic isotope effect of a deuterated phenolic antioxidant by monitoring its reaction with DPPH.

Objective: To determine the second-order rate constants for the reaction of a phenolic antioxidant and its deuterated analogue with DPPH and to calculate the kinetic isotope effect.

Materials:

  • Standard phenolic antioxidant (e.g., 2,4-Di-tert-butylphenol)

  • Deuterated phenolic antioxidant (e.g., deuterated 2,4-Di-tert-butylphenol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or another suitable organic solvent

  • UV-Vis spectrophotometer

  • Stopped-flow accessory (for fast reactions)

  • Volumetric flasks, pipettes, and cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

    • Prepare a series of stock solutions of the non-deuterated and deuterated phenolic antioxidants in methanol at various concentrations.

  • Kinetic Measurements:

    • The reaction is initiated by mixing the DPPH solution with the antioxidant solution.

    • The disappearance of DPPH is monitored by measuring the decrease in absorbance at its λmax (approximately 517 nm) over time.

    • For accurate determination of initial rates, a stopped-flow spectrophotometer is recommended, especially for fast-reacting antioxidants[3].

    • The reaction should be carried out under pseudo-first-order conditions, with the concentration of the antioxidant being in large excess compared to the concentration of DPPH.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay function.

    • The second-order rate constant (k) is obtained from the slope of the plot of k_obs versus the concentration of the antioxidant.

    • This procedure is repeated for both the non-deuterated (kH) and deuterated (kD) antioxidant.

  • Calculation of the Kinetic Isotope Effect:

    • The kinetic isotope effect is calculated as the ratio of the second-order rate constants: KIE = kH / kD.

Antioxidant Mechanism of Hindered Phenols

Hindered phenolic antioxidants, such as 2,4-Di-tert-butylphenol, function as free radical scavengers. The bulky tert-butyl groups ortho and para to the hydroxyl group sterically hinder the phenoxy radical formed after hydrogen donation, preventing it from participating in further undesirable reactions and enhancing its stability.

Antioxidant_Mechanism ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH Accepts Hydrogen ArOH Hindered Phenol (ArOH) (e.g., 2,4-Di-tert-butylphenol) ArO Phenoxy Radical (ArO•) ArOH->ArO Hydrogen Atom Donation Termination Termination Products ArO->Termination Radical Scavenging

Caption: Antioxidant mechanism of a hindered phenol.

The diagram above illustrates the primary mechanism by which hindered phenols interrupt the autoxidation chain reaction. The phenol (ArOH) donates its hydroxyl hydrogen to a peroxyl radical (ROO•), a key propagating species in lipid peroxidation and other oxidative processes. This results in the formation of a stable, non-reactive hydroperoxide (ROOH) and a resonance-stabilized phenoxy radical (ArO•). The steric hindrance provided by the tert-butyl groups on the phenoxy radical prevents it from initiating new radical chains, and it is eventually neutralized to form non-radical products.

References

A Researcher's Guide to Certified Reference Materials for 2,4-Di-tert-butylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2,4-Di-tert-butylphenol, the use of high-quality Certified Reference Materials (CRMs) is paramount for ensuring the accuracy, reliability, and comparability of analytical data. This guide provides a comprehensive comparison of commercially available CRMs and analytical standards for 2,4-Di-tert-butylphenol, complete with supporting experimental data and detailed methodologies.

Comparison of Commercially Available Certified Reference Materials

A variety of CRMs and analytical standards for 2,4-Di-tert-butylphenol are available, each with its own set of specifications and certifications. The following tables summarize the key features of products from prominent suppliers to facilitate an informed selection based on specific analytical needs.

Table 1: Certified Reference Materials (CRMs) for 2,4-Di-tert-butylphenol

Product NameSupplierCatalog NumberFormatPurity/Certified ValueCertification
2,4-Di-tert-butylphenol, TraceCERT®Sigma-AldrichCRM40649Neat SolidCertified by qNMRISO 17034, ISO/IEC 17025
2,4-Di-tert-butylphenolCPAChemSB28900Neat SolidHigh PurityISO 17034, ISO/IEC 17025
2,4-Di-tert-butylphenolLGC StandardsTRC-D429475Neat SolidHigh PurityISO 17034

Table 2: Analytical Standards for 2,4-Di-tert-butylphenol

Product NameSupplierCatalog NumberFormatPurity
2,4-Di-tert-butylphenolSigma-Aldrich47113Neat Solid≥98.5% (GC)[1][2]
2,4-Di-tert-butylphenol (Standard)MedChemExpressHY-W014589RNeat Solid99.67%

Experimental Protocols and Performance Data

The accurate quantification of 2,4-Di-tert-butylphenol is critical in various applications, including the analysis of extractables and leachables from single-use systems in biomanufacturing, monitoring food contamination, and environmental analysis. Below are detailed experimental protocols from published studies, demonstrating the application of reference materials in different analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of 2,4-Di-tert-butylphenol in Human Serum

This method was developed for the simultaneous analysis of several synthetic phenolic antioxidants in human serum.

Sample Preparation:

  • Sonication protein precipitation.

  • Methyl tert-butyl ether (MTBE) extraction.

  • Enhanced Matrix Removal (EMR) clean-up.

GC-MS Conditions:

  • Injection: 1 µL, Pulsed Splitless

  • Injector Temperature: 280 °C

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at 1.2 mL/min

  • Oven Program: 70 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min.

  • MSD Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Detection: Selected Ion Monitoring (SIM)

Performance Data:

  • Linearity: R² > 0.99

  • Limit of Detection (LOD): Not reported

  • Limit of Quantification (LOQ): 2.20-3.33 ng/mL in human serum[3]

High-Performance Liquid Chromatography (HPLC) for the Separation of 2,4-Di-tert-butylphenol

This method is suitable for the analysis and isolation of 2,4-Di-tert-butylphenol.

HPLC Conditions:

  • Column: Newcrom R1 HPLC column

  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.[4]

  • Detection: UV or MS

Performance Data: While specific validation data such as linearity, LOD, and LOQ were not provided in the context of a full method validation, this method demonstrates a robust separation of 2,4-Di-tert-butylphenol.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 2,4-Di-tert-butylphenol in a given sample matrix using a certified reference material.

Analytical Workflow for 2,4-Di-tert-butylphenol cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Sample_Collection Sample Collection Extraction Extraction (e.g., LLE, SPE, SPME) Sample_Collection->Extraction Cleanup Clean-up (e.g., Filtration, EMR) Extraction->Cleanup Instrument_Analysis GC-MS or HPLC Analysis Cleanup->Instrument_Analysis CRM_Standard_Prep CRM/Standard Preparation CRM_Standard_Prep->Instrument_Analysis Data_Acquisition Data Acquisition Instrument_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Analytical Workflow for 2,4-Di-tert-butylphenol.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2,4-Di-tert-butylphenol-d21: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,4-Di-tert-butylphenol-d21 is critical for laboratory safety and environmental protection. This deuterated compound, like its non-deuterated counterpart, is classified as a hazardous substance requiring specific handling and disposal protocols. Adherence to these procedures minimizes risks to personnel and prevents environmental contamination.

2,4-Di-tert-butylphenol is recognized as harmful if swallowed, a cause of skin and serious eye irritation, and may lead to allergic skin reactions or respiratory irritation[1][2]. Furthermore, it is very toxic to aquatic life with long-lasting effects and is a suspected endocrine disruptor[1][2]. Consequently, it is categorized as a hazardous waste, and its disposal is regulated.

Key Safety and Disposal Information

Proper disposal must be conducted in accordance with local, regional, and national regulations. Always consult your institution's environmental health and safety (EHS) department for specific guidelines. The United Nations number for the non-deuterated form is UN3077, designating it as an environmentally hazardous substance, solid, n.o.s.[1].

Property Value
Melting Point54 - 59 °C[1]
Boiling Point264 °C[1]
Flash Point115 - 129 °C[1][3]
Auto-ignition Temperature330 °C[3]
Density0.935 g/cm³[3]
pH4.5[3]
Physical and chemical properties of 2,4-Di-tert-butylphenol.

Experimental Protocol: Waste Segregation and Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials.

Objective: To safely collect, segregate, and dispose of this compound waste in compliance with hazardous waste regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles or face shield, lab coat.[1][2][4]

  • Designated hazardous waste containers (sealable, puncture-proof, and clearly labeled).[4][5]

  • Hazardous waste labels.

  • Inert absorbent material (e.g., vermiculite, dry sand).[6][7]

  • Chemical fume hood.[4]

Procedure:

  • Preparation and PPE: Before handling the waste, ensure you are wearing the appropriate PPE. All handling of this compound, including waste preparation, should be performed in a chemical fume hood to minimize inhalation exposure[4].

  • Waste Segregation: It is crucial to segregate waste streams to ensure proper disposal.

    • Solid Waste: Collect pure this compound, contaminated powders, and residues. Carefully sweep or scoop the solid material and place it into a designated, sealable hazardous waste container[1][8].

    • Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that are contaminated with the compound must be collected separately[4][5]. Place these items in a dedicated, puncture-proof, and sealable container clearly labeled as "Phenolic Waste" or with the specific chemical name[5].

    • Liquid Waste: Any solutions containing this compound should be collected in a shatter-proof container designated for hazardous liquid waste[7][9]. Do not pour any solution containing this chemical down the drain[5][6].

  • Container Labeling: Affix a completed hazardous waste label to every waste container. The label must clearly identify the contents as "Hazardous Waste: this compound," list all components and their approximate concentrations, and indicate the associated hazards (e.g., Toxic, Environmental Hazard).

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup. Keep containers closed except when adding waste.

  • Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The primary recommended disposal method is incineration at an approved waste disposal plant[1][2][7].

G cluster_prep Phase 1: Preparation & Segregation cluster_final Phase 3: Final Disposal A Assess Waste Type (Solid, Liquid, Contaminated Labware) D Solid Waste (e.g., pure compound) -> Labeled Solid Waste Container A->D Segregate E Liquid Waste (e.g., solutions) -> Labeled Liquid Waste Container A->E Segregate F Contaminated Sharps/Labware -> Labeled Puncture-Proof Container A->F Segregate B Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Work in Chemical Fume Hood B->C C->A G Securely Seal All Containers H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Certified Hazardous Waste Contractor H->I J Final Disposal (e.g., Incineration at Approved Facility) I->J

References

Personal protective equipment for handling 2,4-Di-tert-butylphenol-d21

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2,4-Di-tert-butylphenol-d21 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1413431-13-9 (for the deuterated form)

  • Unlabelled CAS Number: 96-76-4[1][2][3][4][5]

Hazard Identification and Personal Protective Equipment (PPE)

2,4-Di-tert-butylphenol is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.

Hazard Summary:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][5]

  • May cause respiratory irritation.[1][6]

  • Harmful if swallowed.[2][5]

  • Very toxic to aquatic life with long-lasting effects.[1][2][3][5]

  • May cause an allergic skin reaction.[2][5]

The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Standard
Eye/Face Protection Chemical safety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166[2][7]
Hand Protection Protective glovesConsult manufacturer for specific material and breakthrough time[1][2][5]
Skin and Body Protection Lab coat, protective clothing to prevent skin exposure[None]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if ventilation is inadequate or irritation is experienced[1][2][7]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Avoid Contact: Minimize dust generation and accumulation.[6] Avoid contact with skin, eyes, and clothing.[6]

  • Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[2]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1][6][7]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly closed.[1][5][6]

  • Store away from incompatible substances.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Disposal Protocol:

  • Classification: This substance is considered a hazardous waste.[1][2]

  • Environmental Release: Do not allow the chemical to enter drains, surface water, or ground water.[1][2][3] It is very toxic to aquatic life.[1][2][3][5]

  • Container Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[1][2][3]

  • Spill Cleanup: In case of a spill, sweep up the solid material, place it into a suitable, labeled container for disposal, and ventilate the area.[6]

Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a well-ventilated area (e.g., Chemical Fume Hood) B->C D Weigh and handle the compound C->D E Decontaminate work surfaces D->E H Segregate waste into labeled, approved containers D->H F Doff PPE E->F G Wash hands thoroughly F->G I Dispose of as hazardous waste according to regulations G->I H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.